25C-NBOH hydrochloride
Description
Propriétés
IUPAC Name |
2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWPCDXODCJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346409 | |
| Record name | 25C-NBOH hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-20-0 | |
| Record name | 25C-NBOH hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
25C-NBOH hydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, pharmacology, and analytical methodologies related to 25C-NBOH hydrochloride. 25C-NBOH is a potent and selective serotonin 5-HT2A receptor agonist, making it a valuable research tool for investigating the roles of this receptor in neuroscience and pharmacology.
Chemical Properties and Structure
This compound is the salt form of 25C-NBOH, a synthetic phenethylamine derivative. It is structurally derived from 2C-C through the addition of an N-(2-hydroxybenzyl) group to the amine.[1][2][3][4] This modification significantly enhances its affinity and selectivity for the 5-HT2A receptor.[1][5][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride | [1][7] |
| Synonyms | 2C-C-NBOH HCl, NBOH-2CC HCl | [3][7] |
| CAS Number | 1539266-20-0 | [1][2][8] |
| Molecular Formula | C₁₇H₂₀ClNO₃ • HCl | [1][9] |
| Formula Weight | 358.3 g/mol | [1][9] |
| Appearance | White crystalline solid | [1][7][9] |
| Purity | ≥98% | [1][9] |
| Solubility | DMF: 10 mg/ml; DMSO: 3 mg/ml; Ethanol: 5 mg/ml; DMF:PBS (pH 7.2) (1:10): 0.09 mg/ml | [1] |
Table 2: Structural Identifiers for 25C-NBOH
| Identifier | Value | Reference(s) |
| SMILES | ClC1=CC(OC)=C(CCNCC2=C(O)C=CC=C2)C=C1OC.Cl | [1][9] |
| InChI | InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H | [1] |
| InChI Key | AGSWPCDXODCJBI-UHFFFAOYSA-N | [1] |
Pharmacological Profile
25C-NBOH is characterized by its high agonist potency at the serotonin 5-HT2A receptor, with significant selectivity over the 5-HT2C subtype.[1][2][4][9] This selectivity makes it a more precise tool for studying 5-HT2A-mediated pathways compared to less selective compounds.
Table 3: Receptor Functional Activity of 25C-NBOH
| Receptor | Assay Type | Value (EC₅₀) | Reference(s) |
| 5-HT₂ₐ | Functional Agonism | ~0.40 nM | [1][2][4][9] |
| 5-HT₂c | Functional Agonism | ~15 nM | [1][2][4][9] |
Mechanism of Action and Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq subunit.[5][10][11][12] Upon agonist binding by 25C-NBOH, the receptor undergoes a conformational change, activating the Gαq protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol triphosphate (IP₃) and diacylglycerol (DAG).[10][11][12] IP₃ diffuses through the cytoplasm to stimulate the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10][11][12] This cascade is central to the physiological and behavioral effects mediated by 5-HT2A receptor activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate study and application of this compound. The following sections provide representative protocols for its synthesis and in vitro characterization.
Synthesis of this compound
The synthesis of 25C-NBOH is typically achieved via a two-step, one-pot reductive amination reaction, as described by Hansen et al. (2014).[8] This involves the initial formation of an imine between 2-(4-chloro-2,5-dimethoxyphenyl)ethan-1-amine (2C-C) and 2-hydroxybenzaldehyde, followed by reduction of the imine to the secondary amine.
Methodology:
-
Imine Formation: To a suspension of 2C-C hydrochloride (1.0 eq) and 2-hydroxybenzaldehyde (1.1 eq) in ethanol, triethylamine (1.0 eq) is added. The mixture is stirred at room temperature until imine formation is complete, typically monitored by TLC or GC (0.5-3 hours).[8]
-
Reduction: Sodium borohydride (2.0 eq) is added to the reaction mixture, which is then stirred for an additional 30 minutes.[8]
-
Workup: The reaction mixture is concentrated under reduced pressure. The resulting residue is partitioned between dichloromethane (CH₂Cl₂) and water. The aqueous layer is further extracted with CH₂Cl₂.[8]
-
Purification: The combined organic extracts are dried (e.g., over Na₂SO₄), filtered, and evaporated. The crude product (free base) is purified by flash chromatography.[8]
-
Salt Formation: The purified free base is dissolved in ethanol, and an ethanolic HCl solution is added. The final hydrochloride salt is precipitated, often with the addition of diethyl ether, collected by filtration, and dried under vacuum.[8]
In Vitro Assay: Radioligand Competition Binding
This assay determines the binding affinity (Kᵢ) of 25C-NBOH by measuring its ability to displace a known radiolabeled antagonist, such as [³H]ketanserin, from the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2A receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, the following are added:
-
Total Binding: Cell membrane suspension, [³H]ketanserin, and assay buffer.
-
Non-specific Binding: Cell membrane suspension, [³H]ketanserin, and a high concentration of a non-labeled antagonist (e.g., 10 µM ketanserin).
-
Competition: Cell membrane suspension, [³H]ketanserin, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.[13]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold wash buffer.[8]
-
Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured in counts per minute (CPM) using a microplate scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific CPM from total CPM. The data are plotted as the percentage of specific binding versus the log concentration of 25C-NBOH. The IC₅₀ (concentration inhibiting 50% of specific binding) is determined using non-linear regression, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
In Vitro Assay: Calcium Flux Functional Assay
This assay measures the functional potency (EC₅₀) of 25C-NBOH by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation.
Methodology:
-
Cell Plating: Adherent cells stably expressing the human 5-HT2A receptor are plated in a 96- or 384-well black-walled, clear-bottom microplate and incubated to form a monolayer.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). The plate is incubated (e.g., for 1 hour at 37°C) to allow the cells to uptake the dye.
-
Compound Addition & Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR™, FlexStation). A baseline fluorescence reading is established.
-
Agonist Stimulation: Varying concentrations of this compound are automatically injected into the wells.
-
Data Recording: The fluorescence intensity is monitored over time to capture the peak response corresponding to the intracellular calcium release.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of 25C-NBOH. The data are fitted to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of 25C-NBOH that elicits 50% of the maximal response.
Analytical Characterization
Accurate identification and quantification of this compound require specific analytical techniques, primarily mass spectrometry coupled with chromatography.
Table 4: Analytical Methodologies for 25C-NBOH
| Technique | Key Considerations and Parameters | Reference(s) |
| GC-MS | Thermal Instability: 25C-NBOH is prone to degradation under typical GC conditions, often breaking down to 2C-C.[3][7] Derivatization: Required for reliable analysis. Acetylation with acetic anhydride is a common method.[7] Column: Agilent J&W DB-1 (or similar non-polar column).[7] Ionization: Electron Ionization (EI) at 70eV. | [3][7] |
| LC-QTOF-MS | Method: Preferred method due to no thermal degradation. Column: C18 reverse-phase column (e.g., Phenomenex® Kinetex C18).[7] Mobile Phase: Gradient elution with ammonium formate buffer and a mixture of methanol/acetonitrile.[7] Ionization: Electrospray Ionization (ESI), positive mode. Detection: High-resolution mass spectrometry provides accurate mass for confirmation. The protonated molecular ion [M+H]⁺ is observed.[7] | [7] |
Detailed Protocol: LC-QTOF-MS Analysis
The following provides a representative protocol based on established methods for the analysis of novel psychoactive substances.[7]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). For analysis, a dilute working solution is prepared by diluting the stock in the initial mobile phase.
-
Instrumentation: A UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Chromatographic Conditions:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[7]
-
Mobile Phase A: 10 mM Ammonium formate, pH 3.0.[7]
-
Mobile Phase B: 50:50 Methanol/Acetonitrile.[7]
-
Gradient: A time-based gradient from high aqueous (e.g., 95% A) to high organic (e.g., 95% B).[7]
-
Flow Rate: ~0.5 mL/min.
-
Injection Volume: 1-10 µL.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full scan (TOF-MS) and targeted MS/MS or SWATH® acquisition for fragmentation data.[7]
-
Mass Range: m/z 100-510.[7]
-
Data Acquisition: The accurate mass of the protonated molecule ([M+H]⁺) is measured. Product ion spectra are acquired to confirm the structure by fragmentation patterns. Common fragments include the tropylium ion (m/z 107) and fragments related to the 2C-C backbone.
-
Conclusion
This compound is a powerful pharmacological tool for the specific investigation of the 5-HT2A receptor. Its high potency and selectivity, combined with a well-understood mechanism of action, make it invaluable for research into the physiological and pathological processes governed by serotonergic systems. This guide provides the foundational chemical, pharmacological, and analytical information required for its effective and accurate use in a research setting. Adherence to detailed and validated protocols is essential for generating reliable and reproducible data.
References
- 1. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines - Google Patents [patents.google.com]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 11. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 25C-NBOH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 25C-NBOH hydrochloride (2-({[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol hydrochloride). 25C-NBOH is a potent and selective agonist of the serotonin 5-HT2A receptor, making it a valuable research tool in neuroscience and pharmacology. This document outlines a representative synthetic approach, details various analytical characterization methods with compiled data, and illustrates the key signaling pathways associated with its mechanism of action. The information is presented to be a practical resource for researchers working with or developing related compounds.
Introduction
25C-NBOH is a derivative of the phenethylamine hallucinogen 2C-C, characterized by the addition of an N-(2-hydroxybenzyl) group to the amine.[1] This structural modification confers high affinity and selectivity for the serotonin 5-HT2A receptor.[2] As a potent agonist, 25C-NBOH is instrumental in studying the physiological and pathological roles of the 5-HT2A receptor, which is implicated in various neurological processes and is a target for therapeutic interventions in psychiatric disorders. Understanding its synthesis and chemical properties is crucial for its application in research and drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a reductive amination reaction between the precursor phenethylamine, 2C-C (2-(4-chloro-2,5-dimethoxyphenyl)ethan-1-amine), and 2-hydroxybenzaldehyde. The resulting freebase is then converted to its hydrochloride salt for improved stability and handling.
General Synthetic Scheme
The synthesis of N-benzylphenethylamines like 25C-NBOH generally follows the reaction pathway illustrated below. This involves the formation of an intermediate imine from the phenethylamine and benzaldehyde, which is then reduced to the secondary amine.
Experimental Protocol (Representative)
While a specific, detailed protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general procedure for the reductive amination of phenethylamines can be adapted.[3][4][5] The following is a representative protocol:
Materials:
-
2-(4-chloro-2,5-dimethoxyphenyl)ethan-1-amine (2C-C)
-
2-Hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or another suitable solvent
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: Dissolve 2C-C in methanol. To this solution, add an equimolar amount of 2-hydroxybenzaldehyde. The mixture is typically stirred at room temperature for a period of 1 to 3 hours to facilitate the formation of the corresponding imine.
-
Reduction: The reaction mixture is then cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete reduction of the imine.
-
Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 25C-NBOH freebase.
-
Purification: The crude product can be purified using column chromatography on silica gel.
-
Salt Formation: The purified 25C-NBOH freebase is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The this compound salt will precipitate out of the solution.
-
Isolation: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Characterization of this compound
A thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes key analytical data obtained from various techniques.
| Parameter | Data |
| IUPAC Name | 2-({[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol hydrochloride |
| Molecular Formula | C₁₇H₂₁Cl₂NO₃ |
| Molecular Weight | 358.26 g/mol |
| Appearance | White solid material.[6] |
| Melting Point | Not explicitly reported in the searched literature. A related compound, 25CN-NBOMe hydrochloride, has a reported melting point of 194-196 °C.[7] |
| ¹H NMR (600 MHz, CD₃OD) | δ 7.29 (dd, J = 7.7, 1.6 Hz, 1H), 7.23 (td, J = 7.8, 1.7 Hz, 1H), 7.03 (s, 1H), 6.91 (s, 1H), 6.88 (dd, J = 8.2, 1.1 Hz, 1H), 6.81 (td, J = 7.5, 1.2 Hz, 1H), 4.21 (s, 2H), 3.86 (s, 3H), 3.79 (s, 3H), 3.33-3.29 (m, 2H), 3.06-3.02 (m, 2H).[8] |
| ¹³C NMR (150 MHz, CD₃OD) | δ 156.4, 153.5, 152.0, 132.8, 132.2, 129.8, 124.9, 120.3, 117.8, 117.0, 116.2, 115.1, 57.1, 56.9, 48.9, 47.1, 28.5.[8] |
| FTIR (ATR, cm⁻¹) | The spectrum shows characteristic peaks corresponding to O-H, N-H, C-H, C=C (aromatic), and C-O vibrations. A notable feature is a band around 1250 cm⁻¹ associated with asymmetric C-O-C vibrations, which can help distinguish it from related NBOMe compounds.[9] |
| Mass Spectrometry (LC-MS/MS) | Precursor Ion [M+H]⁺: m/z 322. Product ions are observed at various collision energies, with characteristic fragments corresponding to the loss of the hydroxybenzyl group and other cleavages.[9][10] Due to thermal instability, 25C-NBOH degrades to 2C-C under typical GC-MS conditions.[1] |
Mechanism of Action and Signaling Pathways
25C-NBOH exerts its effects primarily through its potent agonism at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates downstream signaling through two main pathways: the canonical Gq/11 pathway and the β-arrestin pathway.
5-HT2A Receptor Signaling
The binding of 25C-NBOH to the 5-HT2A receptor induces a conformational change that facilitates the coupling and activation of intracellular signaling proteins.
References
- 1. 25C-NBOH - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cfsre.org [cfsre.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of new NBOH drugs in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 25C-NBOH Hydrochloride at 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 25C-NBOH hydrochloride, a potent and selective agonist for the serotonin 2A (5-HT2A) receptor. The document details its binding affinity, functional activity with a focus on biased agonism, and the key signaling pathways it modulates. Furthermore, it outlines detailed experimental protocols for the assays cited, offering a practical resource for researchers in the field.
Introduction to this compound
25C-NBOH, or N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine, is a derivative of the 2C-C phenethylamine. It is recognized for its high affinity and selectivity for the 5-HT2A receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, implicated in various processes including cognition, mood, and perception. It is also the primary target for psychedelic drugs. Understanding the precise mechanism of action of selective agonists like 25C-NBOH is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.
Binding Affinity of 25C-NBOH at the 5-HT2A Receptor
25C-NBOH exhibits high-nanomolar to sub-nanomolar affinity for the human 5-HT2A receptor. The binding affinity is typically determined through radioligand competition binding assays, where 25C-NBOH competes with a radiolabeled antagonist, such as [3H]ketanserin, for binding to the receptor.
| Parameter | Value | Cell Line | Radioligand | Reference |
| pKi | 8.88 | Not Specified | Not Specified | [1] |
| KD | ~1 nM | Recombinant | [3H]25CN-NBOH | [2] |
Table 1: Binding Affinity of 25C-NBOH for the Human 5-HT2A Receptor. This table summarizes the reported binding affinity values for 25C-NBOH.
Functional Activity and Biased Agonism
The 5-HT2A receptor is known to signal through at least two major pathways: the canonical Gαq-mediated pathway and the β-arrestin pathway. 25C-NBOH has been shown to be a biased agonist, preferentially activating one pathway over the other. This functional selectivity is a critical aspect of its pharmacological profile.
Gαq-Mediated Signaling Pathway
Activation of the Gαq protein by the 5-HT2A receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is associated with many of the acute cellular effects of 5-HT2A receptor activation.
β-Arrestin Signaling Pathway
Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT2A receptor. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, and also initiate a separate wave of G protein-independent signaling.
Recent studies have demonstrated that 25C-NBOH and its analogs can exhibit biased agonism towards the β-arrestin pathway over the Gαq pathway. This has significant implications for drug development, as it may be possible to design ligands that selectively engage therapeutic pathways while avoiding those responsible for undesirable side effects.
| Assay Type | EC50 (nM) | Emax (% of LSD) | Cell Line | Reference |
| miniGαq Recruitment | 8.6 | 123% | HEK293 | [3][4] |
| β-arrestin2 Recruitment | 2.8 | 150% | HEK293 | [3][4] |
| Calcium Flux | Not explicitly for 25C-NBOH, but a key Gq-pathway readout | - | HEK293 or CHO | [5] |
Table 2: Functional Activity of 25C-NBOH at the Human 5-HT2A Receptor. This table presents the potency (EC50) and efficacy (Emax) of 25C-NBOH in assays measuring Gq and β-arrestin pathway activation. The data indicates a preference for the β-arrestin pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved in 25C-NBOH's mechanism of action, the following diagrams have been generated using the DOT language.
References
- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 2. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Selective Serotonin Receptor Agonist 25C-NBOH Hydrochloride: A Technical Guide to its 5-HT Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
25C-NBOH hydrochloride, a derivative of the phenethylamine hallucinogen 2C-C, has emerged as a significant tool in neuroscience research due to its potent and selective agonist activity at the serotonin 2A (5-HT2A) receptor.[1][2][3] First synthesized in 2011 by Martin Hansen at the University of Copenhagen, this compound has garnered interest for its potential to elucidate the complex signaling pathways associated with the 5-HT2A receptor, which is a key target for psychedelic drugs and atypical antipsychotics.[1] This technical guide provides an in-depth overview of 25C-NBOH's selectivity for serotonin receptors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Chemical and Pharmacological Profile
25C-NBOH, chemically known as 2-[[2-(4-chloro-2,5-dimethoxy-phenyl)ethylamino]methyl]phenol, is a substituted phenethylamine.[2] The addition of an N-(2-hydroxybenzyl) group to the amine of 2C-C significantly enhances its affinity and potency for the 5-HT2A receptor.[4] It is a potent partial agonist at the 5-HT2A receptor, and its psychedelic effects are primarily mediated through the activation of this receptor.[1][5]
Quantitative Analysis of Serotonin Receptor Selectivity
The selectivity of 25C-NBOH for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2B and 5-HT2C receptors, is a key feature that makes it a valuable research tool. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of 25C-NBOH at various serotonin receptors.
Table 1: Binding Affinity (Ki) of 25C-NBOH at Human Serotonin Receptors
| Receptor | Ki (nM) | Radioligand | Source |
| 5-HT2A | ~1 | [3H]25CN-NBOH | [6] |
| 5-HT2A | pKi 9.4 | Not Specified | [1] |
| 5-HT2C | pKi 7.8 | Not Specified | [1] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity (EC50) of 25C-NBOH at Human Serotonin Receptors
| Receptor | Assay Type | EC50 (nM) | Source |
| 5-HT2A | Calcium Mobilization | ~0.40 | [4] |
| 5-HT2C | Calcium Mobilization | 15 | [4] |
| 5-HT2A | IP-1 Accumulation | 0.51 - 1.5 | [7] |
| 5-HT2C | IP-1 Accumulation | 13.8 | [7] |
These data clearly demonstrate the high affinity and functional potency of 25C-NBOH at the 5-HT2A receptor, with significantly lower affinity and potency at the 5-HT2C receptor. This selectivity is crucial for studies aiming to isolate the effects of 5-HT2A receptor activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity of 25C-NBOH.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from serotonin receptors by 25C-NBOH.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A, 5-HT2C).
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of 25C-NBOH.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of 25C-NBOH.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of 25C-NBOH that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled receptor signaling like that of the 5-HT2A receptor.
Objective: To determine the potency (EC50) of 25C-NBOH in activating the 5-HT2A receptor and inducing a calcium response.
Materials:
-
Cells stably expressing the target serotonin receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
This compound.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with an automated injection system.
Procedure:
-
Plate the cells in the 96-well microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject different concentrations of 25C-NBOH into the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of 25C-NBOH.
-
Plot the peak response against the logarithm of the 25C-NBOH concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of 25C-NBOH that produces 50% of the maximal response.
Caption: Workflow for a calcium flux assay.
Signaling Pathways
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway by an agonist like 25C-NBOH leads to a cascade of intracellular events.
Caption: The Gq signaling cascade activated by 25C-NBOH.
Conclusion
This compound is a highly potent and selective agonist of the 5-HT2A receptor. Its favorable selectivity profile, particularly over the 5-HT2C and 5-HT2B receptors, makes it an invaluable pharmacological tool for investigating the specific roles of the 5-HT2A receptor in both normal physiological processes and in pathological conditions. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to support researchers in utilizing 25C-NBOH to its full potential in advancing our understanding of serotonergic neurotransmission.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. cfsre.org [cfsre.org]
- 3. 25C-NBOH - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 25C-NBOH Hydrochloride for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
25C-NBOH hydrochloride is a potent and selective serotonin 5-HT2A receptor agonist, belonging to the N-benzylphenethylamine class of compounds. Its high affinity for this key receptor, implicated in a range of neuropsychiatric conditions, makes it a valuable tool for scientific research. However, its legal status is complex and varies significantly across jurisdictions, often falling under the purview of controlled substance analogue laws due to its structural similarity to regulated psychoactive substances. This guide provides a comprehensive overview of the legal landscape, pharmacological profile, and essential experimental protocols for researchers investigating this compound.
Legal Status for Scientific Research
The legal status of this compound is not uniform globally and is subject to the specific regulations of individual countries. Researchers must ensure compliance with all applicable national and local laws.
| Jurisdiction | Legal Status | Notes for Researchers |
| United States | Not explicitly scheduled at the federal level, but highly likely to be considered a controlled substance analogue under the Federal Analogue Act.[1] | Possession, synthesis, and research with this compound would likely be prosecuted as a Schedule I offense due to its structural and pharmacological similarity to 25C-NBOMe, a Schedule I substance.[2][3][4] Researchers should contact the Drug Enforcement Administration (DEA) for clarification and to obtain the necessary registrations. |
| United Kingdom | Class A drug under the Misuse of Drugs Act 1971.[5][6] | A Home Office license is required for any research involving this substance. |
| Germany | Regulated under the New Psychoactive Substances Act (NpSG). | Industrial and scientific use is permitted, but it is not approved for human consumption.[5] Researchers must comply with the provisions of the NpSG. |
| Canada | While not explicitly listed, its structural analogue 25C-NBOMe is a Schedule III controlled substance under the Controlled Drugs and Substances Act.[7][8] | It is highly probable that 25C-NBOH would be treated as a controlled substance analogue. Researchers should consult with Health Canada for guidance and licensing requirements. |
| Australia | Not explicitly scheduled, but likely falls under the general prohibitions of state and territory drug laws. | All new psychoactive substances are generally considered illegal.[9] Researchers should seek guidance from the Therapeutic Goods Administration (TGA) and relevant state health authorities. |
| Japan | Classified as a "Designated Substance" .[10] | Its manufacture, import, sale, possession, and use are prohibited except for scientific and research purposes under strict regulation.[10] |
| Brazil | Classified as a prohibited psychotropic (Class F2) . | Research use is highly restricted and requires specific authorization from the Brazilian Health Regulatory Agency (ANVISA).[5] |
| European Union | No EU-wide ban, but individual member states have their own regulations. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors new psychoactive substances.[11][12][13] | Researchers must consult the specific laws of the member state in which they operate. |
Pharmacological Profile
25C-NBOH is a potent partial agonist at the serotonin 5-HT2A receptor with significant selectivity over other serotonin receptor subtypes.[14]
Quantitative Pharmacological Data
| Receptor | Assay Type | Value | Species | Reference |
| 5-HT2A | EC50 (Calcium Mobilization) | ~0.40 nM | Human | [14] |
| 5-HT2C | EC50 (Calcium Mobilization) | 15 nM | Human | [14] |
| 5-HT2A | pKi | 9.4 | Human | [15] |
| 5-HT2C | pKi | 7.8 | Human | [15] |
| 5-HT2A | Ki (2C/2A Ratio) | 52-81 fold selectivity vs 5-HT2C | Human | [11] |
| 5-HT2B | Ki (2B/2A Ratio) | 37 fold selectivity vs 5-HT2A | Human | [11] |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the synthesis of N-benzylphenethylamines via reductive amination, adapted for 25C-NBOH.
Materials:
-
2-(4-chloro-2,5-dimethoxyphenyl)ethanamine hydrochloride (2C-C HCl)
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)
-
Dichloromethane (DCM) or Ethanol (EtOH)
-
Triethylamine (TEA) (if using NaBH4 in EtOH)
-
Hydrochloric acid (HCl) solution in diethyl ether or ethanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Imine Formation:
-
To a solution of 2C-C hydrochloride (1.0 eq) in DCM, add salicylaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Salt Formation:
-
Dissolve the purified freebase in a minimal amount of diethyl ether or ethanol.
-
Add a solution of HCl in diethyl ether or ethanol dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.[13][16]
-
Analytical Characterization:
-
GC-MS: Due to thermal instability, derivatization (e.g., acetylation) is required before analysis.[4][17]
-
LC-MS: Provides accurate mass for confirmation.[9]
-
NMR (¹H and ¹³C): To confirm the chemical structure.
In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of 25C-NBOH for the 5-HT2A receptor using a competition binding assay with a radiolabeled antagonist.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]ketanserin, and cell membrane suspension to wells.
-
Non-specific Binding: Add assay buffer, [³H]ketanserin, a high concentration of unlabeled ketanserin, and cell membrane suspension to wells.
-
Competition: Add assay buffer, [³H]ketanserin, varying concentrations of 25C-NBOH, and cell membrane suspension to wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of the wells through the glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 25C-NBOH.
-
Determine the IC50 value (the concentration of 25C-NBOH that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][10]
-
In Vitro Calcium Flux Functional Assay
This protocol measures the functional potency (EC50) of 25C-NBOH by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capability and automated injectors.
Procedure:
-
Cell Plating: Seed the cells into the 96-well plates and allow them to grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Assay:
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Using the automated injector, add varying concentrations of 25C-NBOH to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
In Vivo Mouse Head-Twitch Response (HTR) Assay
The HTR is a behavioral proxy for 5-HT2A receptor activation in rodents.
Materials:
-
Male C57BL/6J mice.
-
Observation chambers.
-
This compound dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Video recording equipment or a trained observer.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer this compound or vehicle via a chosen route (e.g., subcutaneous or intraperitoneal injection).
-
Observation: Immediately after injection, begin observing the mice and counting the number of head twitches for a defined period (e.g., 30-60 minutes).[1][3][20][21] A head twitch is a rapid, rotational movement of the head.
-
Data Analysis:
Mandatory Visualizations
Logical workflow for determining the legal status of 25C-NBOH for research.
A typical experimental workflow for the synthesis of this compound.
Signaling pathways activated by 25C-NBOH at the 5-HT2A receptor.
Disclaimer
This document is intended for informational and research purposes only. This compound is a potent psychoactive substance and is not for human or veterinary use. All handling and research involving this compound must be conducted in strict accordance with all applicable laws and regulations, and with appropriate safety precautions in a licensed laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cfsre.org [cfsre.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. caymanchem.com [caymanchem.com]
- 14. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. studylib.net [studylib.net]
- 16. 25I-NBOH: a new potent serotonin 5-HT2A receptor agonist identified in blotter paper seizures in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Head-twitch response - Wikipedia [en.wikipedia.org]
- 20. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of 25C-NBOH (CAS Number: 1539266-20-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications of the compound with CAS number 1539266-20-0, known as 25C-NBOH. A potent and selective serotonin 5-HT2A receptor agonist, 25C-NBOH serves as a valuable tool in neuroscience research for investigating the roles of this receptor in various physiological and pathological processes. This document details its chemical properties, pharmacological profile, key experimental applications, and the signaling pathways it modulates.
Introduction to 25C-NBOH
25C-NBOH, with the formal name 2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride, is a synthetic phenethylamine derivative.[1][2] It is structurally related to the hallucinogen 2C-C, with the addition of an N-(2-hydroxybenzyl) group to the amine.[1][3] This modification significantly enhances its potency and selectivity for the serotonin 5-HT2A receptor.[1][3] Primarily utilized in forensic and research settings, 25C-NBOH is instrumental in studies aiming to elucidate the function and signaling of the 5-HT2A receptor.[1][3]
Chemical and Pharmacological Properties
The key properties of 25C-NBOH are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 1539266-20-0 | [1][2][3] |
| Formal Name | 2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride | [1] |
| Synonyms | 2C-C-NBOH, NBOH-2CC | [4] |
| Molecular Formula | C₁₇H₂₀ClNO₃ • HCl | [1] |
| Formula Weight | 358.3 g/mol | [1][3] |
| Purity | ≥98% | [1][3] |
| Formulation | A crystalline solid | [1][3] |
| 5-HT2A Receptor EC₅₀ | ~0.40 nM | [1][3] |
| 5-HT2C Receptor EC₅₀ | ~15 nM | [1][3] |
Core Research Applications: Selective 5-HT2A Receptor Agonism
The primary research application of 25C-NBOH stems from its potent and selective agonist activity at the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) widely distributed in the central nervous system, particularly in cortical regions, and is implicated in a vast array of functions including learning, memory, mood, and perception.
Dysregulation of 5-HT2A receptor signaling is associated with various neuropsychiatric disorders, such as schizophrenia, depression, and anxiety. As a selective agonist, 25C-NBOH allows researchers to specifically probe the downstream consequences of 5-HT2A receptor activation, both in vitro and in vivo.
In Vitro Studies
In cell-based assays, 25C-NBOH is used to characterize the signaling pathways coupled to the 5-HT2A receptor. Its high potency makes it suitable for use in low concentrations to elicit measurable responses.
In Vivo Studies
In animal models, 25C-NBOH is employed to investigate the behavioral and physiological effects of 5-HT2A receptor activation. A key behavioral assay is the head-twitch response (HTR) in rodents, which is a well-established behavioral proxy for 5-HT2A receptor activation by hallucinogens.[5]
Signaling Pathways Modulated by 25C-NBOH
Activation of the 5-HT2A receptor by an agonist like 25C-NBOH initiates intracellular signaling cascades through two primary pathways: the canonical Gq-protein pathway and the β-arrestin pathway.
Gq-Protein Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
β-Arrestin Signaling Pathway
In addition to G-protein coupling, agonist-bound 5-HT2A receptors can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitize the G-protein signaling and can initiate a separate wave of signaling, often involving the MAPK/ERK pathway.
Experimental Protocols
The following sections provide generalized protocols for key experiments involving 25C-NBOH. Researchers should optimize these protocols for their specific experimental conditions.
Synthesis of 25C-NBOH via Reductive Amination
This protocol outlines the general synthesis of N-benzylphenethylamines, which can be adapted for 25C-NBOH.
Materials:
-
2C-C hydrochloride
-
2-Hydroxybenzaldehyde
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Suspend 2C-C hydrochloride (1.0 mmol) and 2-hydroxybenzaldehyde (1.1 equiv) in ethanol (10 mL).
-
Add triethylamine (1.0 equiv) to the suspension and stir until imine formation is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding 1 M HCl.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in water and basify with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Precipitate the hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in diethyl ether.
In Vivo Head-Twitch Response (HTR) Assay in Mice
Materials:
-
25C-NBOH solution in sterile saline
-
Male C57BL/6J mice
-
Observation chambers
Procedure:
-
Habituate the mice to the experimental room and observation chambers for at least 60 minutes before the experiment.
-
Administer 25C-NBOH or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in an individual observation chamber.
-
Record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is characterized as a rapid, rotational movement of the head.
-
Data are typically expressed as the mean number of head twitches ± SEM.
In Vitro Calcium Flux Assay
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capability
Procedure:
-
Seed the 5-HT2A expressing cells into the microplates and culture overnight.
-
Prepare a dye loading solution containing the calcium-sensitive dye in assay buffer.
-
Remove the culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Prepare serial dilutions of 25C-NBOH in assay buffer.
-
Place the cell plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Add the 25C-NBOH dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the release of intracellular calcium.
-
Data are typically analyzed by calculating the peak fluorescence response and plotting a dose-response curve to determine the EC₅₀ value.
Conclusion
25C-NBOH (CAS 1539266-20-0) is a potent and selective 5-HT2A receptor agonist that serves as an invaluable tool for neuroscience and pharmacological research. Its ability to specifically activate the 5-HT2A receptor allows for the detailed investigation of this receptor's role in health and disease. This guide provides a foundational understanding of its properties, applications, and the experimental methodologies for its use, intended to facilitate further research into the complex serotonergic system.
References
25C-NBOH Hydrochloride: An In-Depth Technical Guide to Purity and Analytical Standards for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity, analytical standards, and key experimental protocols for 25C-NBOH hydrochloride (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride), a potent and selective serotonin 5-HT2A receptor agonist. This document is intended to serve as a critical resource for researchers utilizing this compound in preclinical studies, drug development, and forensic analysis.
Core Compound Specifications and Purity
This compound is a derivative of the phenethylamine 2C-C and is primarily available as an analytical reference standard. Commercial suppliers typically guarantee a purity of ≥98%, which is essential for accurate and reproducible experimental results.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound analytical standards.
| Identifier | Value | Reference |
| CAS Number | 1539266-20-0 | [1][2] |
| Molecular Formula | C₁₇H₂₀ClNO₃ • HCl | [1][2] |
| Formula Weight | 358.3 g/mol | [1][2] |
| Purity Specification | ≥98% (by HPLC) | [1][3] |
| Appearance | Crystalline solid; White to beige powder | [1][3] |
| Mass Spectrometry Data (from Certificate of Analysis) | Value | Reference |
| Chemical Formula | C₁₇H₂₀ClNO₃ | [1] |
| Theoretical Exact Mass [M+H]⁺ | 322.1210 amu | [1] |
| Measured Exact Mass [M+H]⁺ | 322.1203 amu | [1] |
| Mass Error | 2.09 ppm | [1] |
Analytical Methodologies for Quality Control
Accurate characterization of this compound requires robust analytical methods. Due to the compound's thermal instability, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are preferred for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification but typically requires derivatization.
Recommended Quantitative Purity Analysis: HPLC-UV
This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for determining the purity of this compound bulk material. This method is based on established principles for the analysis of phenethylamine compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 284 nm[2]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in methanol or a suitable solvent to a final concentration of approximately 1 mg/mL.
Qualitative Identification: GC-MS and LC-QTOF-MS
For structural confirmation and identification, mass spectrometry techniques are indispensable.
GC-MS Protocol (with Derivatization): [4]
-
Sample Preparation: Perform an acid/base extraction of the sample.
-
Derivatization: Due to thermal instability and potential degradation to 2C-C, derivatization is required.[4][5] Add 50 µL of acetic anhydride to the dried extract, incubate at room temperature for 30 minutes. Add 50 µL of concentrated NH₄OH, vortex, and allow the layers to separate. Analyze the organic layer.[4]
-
Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.[4]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.[4]
-
Carrier Gas: Helium at a flow rate of 1.46 mL/min.[4]
-
Temperatures:
-
Oven Program: Start at 50°C, ramp at 30°C/min to 340°C, and hold for 2.3 minutes.[4]
-
Injection: 1 µL, splitless.[4]
-
Mass Scan Range: 40-550 m/z.[4]
LC-QTOF-MS Protocol: [4]
-
Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC, or equivalent.[4]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[4]
-
Mobile Phase:
-
Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; return to initial conditions at 15.5 minutes.[4]
-
Flow Rate: 0.4 mL/min (typical for this column dimension).
-
Temperatures:
-
Injection Volume: 10 µL.[4]
-
QTOF Parameters: TOF MS Scan Range: 100-510 Da.[4]
Purification to an Analytical Standard Grade
Achieving a purity of ≥98% for this compound requires careful purification, typically as the final step after synthesis. Recrystallization is a common and effective method for purifying crystalline solids like hydrochloride salts.
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol (IPA) or ethanol/water mixtures are often suitable for phenethylamine hydrochlorides.
-
Dissolution: In a clean flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution. Stir and heat the mixture gently.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should initiate. To maximize the yield, the flask can be subsequently placed in an ice bath or refrigerator.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Mandatory Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.
Caption: Workflow for 25C-NBOH HCl analysis.
5-HT2A Receptor Signaling Pathway
25C-NBOH exerts its biological effects primarily through the activation of the 5-HT2A receptor, which is coupled to the Gq alpha subunit. The diagram below outlines this key signaling cascade.
Caption: 5-HT2A receptor Gq signaling cascade.
References
Safety and Handling of 25C-NBOH Hydrochloride: A Technical Guide for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 25C-NBOH hydrochloride is a potent psychoactive research chemical. The toxicological properties of this compound are not yet fully understood. This document is intended to provide guidance on safety and handling precautions in a controlled laboratory setting and is not an endorsement of its use. All laboratory personnel must be thoroughly trained in handling potent compounds and adhere to all institutional and regulatory guidelines.
Executive Summary
This compound, a derivative of the phenethylamine 2C-C, is a potent serotonin 5-HT₂ₐ receptor agonist.[1] Due to its high potency and limited toxicological data, it must be handled with extreme caution in a laboratory environment. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, risk mitigation strategies, and emergency protocols to ensure the safety of laboratory personnel. While specific quantitative toxicity data for 25C-NBOH is scarce, this guide draws upon information from structurally similar NBOMe compounds to establish a conservative safety framework.
Hazard Identification and Classification
While some safety data sheets (SDS) for this compound state that it is not a classified hazardous substance, this should be regarded with extreme caution due to the known toxic effects of closely related compounds.[2] The structurally similar 25C-NBOMe is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] Therefore, it is prudent to handle this compound as a highly potent and potentially toxic substance.
Potential Health Effects:
-
Acute Toxicity: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[4] Overdoses with related NBOMe compounds have been associated with severe adverse events, including fatalities.[5]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4]
-
Neurological Effects: As a potent psychoactive substance, it can cause profound alterations in perception, mood, and thought. In a laboratory setting, accidental exposure could lead to disorientation, impaired judgment, and unpredictable behavior, creating a significant safety risk.
Toxicological Data
There is a significant lack of formal toxicological studies, including a determined LD50, for this compound.[2] However, data from related compounds, particularly 25C-NBOMe, can be used to infer its potential toxicity.
| Compound | Data Type | Value | Species/System | Reference |
| 25C-NBOMe | Postmortem Blood Concentration | 2.07 ng/mL | Human | [6] |
| 25B-NBOMe | Postmortem Blood Concentration | 1.59 ng/mL | Human | [7] |
| 25I-NBOMe | Postmortem Blood Concentration | 19.8 ng/mL | Human | [7] |
| 25C-NBOMe | In Vitro Neurotoxicity (IC50) | 89 µM | SH-SY5Y cells | [8] |
| 25C-NBOMe | In Vitro Neurotoxicity (IC50) | 78 µM | PC12 cells | [8] |
| 25C-NBOMe | In Vitro Neurotoxicity (IC50) | 62 µM | SN4741 cells | [8] |
Table 1: Summary of Toxicological Data for NBOMe Compounds
Experimental Protocols and Handling Procedures
Given the high potency and unknown toxicological profile of this compound, a multi-layered approach to safety is mandatory. This includes engineering controls, administrative controls, and personal protective equipment (PPE).
Risk Assessment and Containment
A thorough risk assessment must be conducted before any work with this compound commences. The level of containment should be determined by the quantity of material being handled and the nature of the procedure.
Caption: Risk assessment workflow for determining the appropriate containment level.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential to prevent accidental exposure.
Caption: Required personal protective equipment for handling this compound.
Weighing and Solution Preparation
-
Weighing: All weighing of solid this compound must be performed in a containment device such as a ventilated balance enclosure or a glovebox.
-
Solution Preparation: Prepare solutions within a certified chemical fume hood. Handle the solid with care to avoid generating dust. Use a wetting agent (e.g., the solvent to be used) to gently slurry the powder before fully dissolving.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical.
Experimental Protocol: Spill Decontamination
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area. Restrict access to the contaminated zone.
-
Alert: Inform the laboratory supervisor and institutional safety officer.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the PPE protocol diagram.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a wetted absorbent pad to prevent aerosolization.
-
Decontamination Solution: Prepare a decontamination solution. While a specific validated decontamination agent for 25C-NBOH is not documented, a common approach for phenethylamines involves oxidation. A freshly prepared 10% bleach solution can be effective.
-
Application: Gently apply the decontamination solution to the spill, working from the outside in. Avoid scrubbing, which could generate aerosols.
-
Contact Time: Allow a minimum contact time of 30 minutes.
-
Wipe and Rinse: Wipe the area with clean, damp cloths. Follow with a final rinse using water and then 70% ethanol.
-
Waste Disposal: All contaminated materials (absorbent pads, wipes, PPE) must be collected in a sealed, labeled hazardous waste container for disposal according to institutional and regulatory guidelines.
Caption: Step-by-step workflow for responding to a this compound spill.
Storage and Disposal
-
Storage: Store this compound in a securely sealed, clearly labeled container. The container should be kept in a locked, ventilated, and access-controlled cabinet. For long-term storage, refrigeration or freezing in a desiccated environment is recommended to maintain stability.
-
Disposal: All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Provide the attending medical personnel with the Safety Data Sheet and any other available information on the compound.
Conclusion
This compound is a highly potent research chemical with an incompletely defined safety profile. The information and protocols outlined in this guide are based on the principles of prudent laboratory practice for handling potent compounds and data from structurally related analogs. A strong safety culture, rigorous adherence to protocols, and thorough training are paramount to minimizing the risks associated with the laboratory use of this compound. All researchers have a responsibility to seek out the most current safety information and to conduct their work in a manner that ensures their safety and the safety of their colleagues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Recommendations for Specimen Collection for NBOMe Analysis in Clinical Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25C-NBOMe: preliminary data on pharmacology, psychoactive effects, and toxicity of a new potent and dangerous hallucinogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 25C-NBOH Hydrochloride in In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of 25C-NBOH hydrochloride, a potent and selective serotonin 5-HT2A receptor agonist. The protocols detailed below are synthesized from established methodologies for N-benzylphenethylamines and are intended to assist researchers in conducting receptor binding and functional assays to determine the affinity and efficacy of this compound.
Introduction
25C-NBOH is a derivative of the 2C-C phenethylamine and a member of the N-benzylphenethylamine (NBOH) class of compounds. It is recognized for its high affinity and selectivity for the serotonin 2A (5-HT2A) receptor, which is a key target in the development of therapeutics for various neuropsychiatric disorders.[1][2] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[3][4] Agonist binding initiates a cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5] This process culminates in an increase in intracellular calcium levels.[3][5] Understanding the interaction of novel compounds like 25C-NBOH with the 5-HT2A receptor is crucial for advancing drug discovery in this area.
Data Presentation
The following tables summarize representative quantitative data for 25C-NBOH and related compounds at the 5-HT2A receptor. This data is illustrative and may vary based on experimental conditions.
Table 1: Receptor Binding Affinities (Ki) of 25C-NBOH and Reference Compounds at the 5-HT2A Receptor
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| 25CN-NBOH | [3H]Ketanserin | Recombinant | ~1 | [6] |
| Ketanserin | [3H]Ketanserin | Recombinant | 2.5 | [3] |
| Risperidone | [3H]Ketanserin | Recombinant | 4.0 | [3] |
| Pimavanserin | [3H]Ketanserin | Recombinant | 0.8 | [3] |
Note: Data for 25CN-NBOH, a close analog, is presented as a proxy for 25C-NBOH.
Table 2: Functional Potency (EC50) and Efficacy of 25C-NBOH Analogs at the 5-HT2A Receptor
| Compound | Assay Type | Cell Line | EC50 (nM) | Efficacy (% of 5-HT) | Reference |
| 25CN-NBOH | β-arrestin2 Recruitment | HEK293 | 2.8 | 150% | [7][8] |
| 25CN-NBOH | miniGαq Recruitment | HEK293 | 8.6 | 123% | [7][8] |
| 25I-NBOH | IP-1 Accumulation | HEK293 | 0.51 - 1.5 | Full Agonist | [9] |
| Serotonin (5-HT) | IP-1 Accumulation | HEK293 | ~40 | 100% | [9] |
Mandatory Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Displacement Assay Workflow.
Logical Relationship for Data Analysis
Caption: Logic for Ki Determination from Raw Data.
Experimental Protocols
Radioligand Displacement Binding Assay for 5-HT2A Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor through competitive displacement of a known radioligand.[4][10]
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist) is commonly used.[11][12]
-
Test Compound: this compound.
-
Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 1 µM Ketanserin).[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Microplates.
-
Glass Fiber Filter Plates: Pre-soaked in 0.5% polyethyleneimine.[12]
-
Cell Harvester.
-
Microplate Scintillation Counter.
-
Scintillation Cocktail.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to designated wells:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and 100 µL of cell membrane suspension.[4][11]
-
Non-specific Binding: 50 µL of non-specific ligand, 50 µL [3H]Ketanserin, and 100 µL of cell membrane suspension.[4]
-
Test Compound: 50 µL of this compound dilution, 50 µL [3H]Ketanserin, and 100 µL of cell membrane suspension.[4]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.[11]
-
Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[4]
-
Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[4]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition of specific binding at each concentration of 25C-NBOH.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This assay measures the ability of 25C-NBOH to act as an agonist at the 5-HT2A receptor by detecting the resulting increase in intracellular calcium concentration.[5][13][14]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[5]
-
Cell Culture Medium.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.[5]
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.[5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Positive Control: A known 5-HT2A agonist (e.g., Serotonin).
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[5]
Protocol:
-
Cell Plating: Seed the 5-HT2A expressing cells into the black-walled, clear-bottom microplates and allow them to attach overnight.[5]
-
Dye Loading: Aspirate the cell culture medium and add the calcium indicator dye loading solution to each well. Incubate the plate according to the dye manufacturer's instructions (typically 1 hour at 37°C).[3]
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist in assay buffer.
-
Assay Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's liquid handler, add the 25C-NBOH dilutions or positive control to the respective wells.
-
Immediately begin kinetic fluorescence readings to monitor the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well following compound addition.
-
Normalize the response to the baseline and express it as a percentage of the maximal response induced by the positive control agonist (e.g., Serotonin).
-
Plot the normalized response against the log concentration of 25C-NBOH and fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum efficacy (Emax).[3]
-
References
- 1. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. bu.edu [bu.edu]
Application Notes and Protocols for In Vivo Head-Twitch Response Studies Using 25C-NBOH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The head-twitch response (HTR) in rodents is a widely utilized behavioral assay to screen compounds for potential hallucinogenic activity. This response is primarily mediated by the activation of the serotonin 2A receptor (5-HT2A). 25C-NBOH hydrochloride is a potent and selective 5-HT2A receptor agonist that reliably induces the HTR in mice, making it a valuable research tool for studying 5-HT2A receptor pharmacology and the mechanisms underlying hallucinogen effects. These application notes provide detailed protocols for utilizing this compound in HTR studies, along with relevant data and pathway information.
Data Presentation
Table 1: Dose-Response of this compound on Head-Twitch Response in Mice
| Dose (mg/kg) | Route of Administration | Number of Head Twitches (Mean ± SEM) | Observation Period (minutes) |
| 0 (Saline) | i.p. | 0.83 ± 0.31 | 20 |
| 0.5 | i.p. | 13.67 ± 4.26 | 20 |
| 1.5 | i.p. | 37.67 ± 6.04 | 20 |
| 1.5 | s.c. | 40.67 ± 5.77 | 20 |
| 3.0 | i.p. | 27.60 ± 4.52 | 20 |
Data synthesized from Buchborn et al., 2018.[1][2][3][4]
Table 2: Effect of Antagonists on 25C-NBOH-Induced Head-Twitch Response
| Treatment | Dose (mg/kg) | Route of Administration | Number of Head Twitches (Mean ± SEM) |
| 25C-NBOH | 1.5 | i.p. | 37.67 ± 6.04 |
| Ketanserin + 25C-NBOH | 0.75 + 1.5 | i.p. | Blocked |
| SB-242084 + 25C-NBOH | 0.5 + 1.5 | i.p. | No significant effect |
| SB-242084 + 25C-NBOH | 0.5 + 3.0 | i.p. | Slightly Increased |
Ketanserin is a 5-HT2A antagonist, and SB-242084 is a 5-HT2C antagonist. Data indicates the HTR induced by 25C-NBOH is mediated by the 5-HT2A receptor.[1][2][3]
Experimental Protocols
Protocol 1: Head-Twitch Response Assay in Mice
1. Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12:12 hour light:dark cycle.
-
Allow at least one week of acclimatization to the animal facility before any experimental procedures.
2. Materials:
-
This compound
-
Sterile isotonic saline (0.9% NaCl)
-
Standard mouse observation cages
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
3. Drug Preparation:
-
Dissolve this compound in sterile isotonic saline.[2][5] Gentle warming may be required to aid dissolution.
-
Prepare fresh solutions on the day of the experiment.
-
The final injection volume should be 5-10 ml/kg body weight.
4. Experimental Procedure:
-
Habituation: To reduce stress-induced artifacts, handle the mice and habituate them to the injection procedure and observation cages for 1-2 days prior to the experiment. This can involve handling the mice and giving a saline injection.[1][2][3]
-
Administration:
-
Weigh each mouse to determine the correct injection volume.
-
Administer the prepared this compound solution or saline (for the control group) via i.p. or s.c. injection.
-
-
Observation:
-
Immediately after injection, place the mouse individually into an observation cage.
-
Record the number of head twitches for a period of 20-30 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head.
-
If using video recording, the videos can be scored later by a trained observer who is blind to the experimental conditions.
-
-
Data Analysis:
-
Sum the total number of head twitches for each animal over the observation period.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different dose groups.
-
Visualizations
Signaling Pathway of 25C-NBOH-Induced Head-Twitch Response
Caption: Signaling cascade of 25C-NBOH at the 5-HT2A receptor.
Experimental Workflow for Head-Twitch Response Study
Caption: Workflow for a 25C-NBOH head-twitch response study.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 25C-NBOH Hydrochloride for 5-HT2A Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 25C-NBOH hydrochloride as a pharmacological tool for investigating the function of the serotonin 2A (5-HT2A) receptor. This document includes key pharmacological data, detailed experimental protocols for in vitro and in vivo studies, and diagrams of signaling pathways and experimental workflows. While 25C-NBOH is a potent 5-HT2A agonist, its analog, 25CN-NBOH, often exhibits higher selectivity and is more extensively characterized in recent literature.[1][2] Therefore, relevant data for 25CN-NBOH is also included for comparative purposes.
Pharmacological Profile
This compound is a derivative of the phenethylamine hallucinogen 2C-C.[3] It acts as a potent partial agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway.[4][5] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[4] This cascade ultimately results in an increase in intracellular calcium concentration.[6]
The N-(2-hydroxybenzyl) moiety in 25C-NBOH confers high affinity for the 5-HT2A receptor.[7] Its cyano-substituted analog, 25CN-NBOH, is one of the most selective 5-HT2A receptor agonists discovered to date, exhibiting significantly higher affinity for the 5-HT2A receptor over the 5-HT2C and 5-HT2B receptors.[1][8] This high selectivity makes 25CN-NBOH a valuable tool for dissecting the specific roles of the 5-HT2A receptor in various physiological and pathological processes.[2]
Data Presentation
The following tables summarize the quantitative pharmacological data for 25C-NBOH and its analog 25CN-NBOH at human serotonin receptors.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT2A | 5-HT2C | 5-HT2B | Selectivity (5-HT2A vs 5-HT2C) | Selectivity (5-HT2A vs 5-HT2B) | Reference(s) |
| 25C-NBOH | ~0.40 (EC50) | ~15 (EC50) | - | ~37.5-fold | - | [3] |
| 25CN-NBOH | 0.14 (pKi 8.88) | 14 | 6.44 | ~100-fold | ~46-fold | [1] |
| 25CN-NBOH | - | - | - | 52 to 81-fold | 37-fold | [9] |
| 25CN-NBOH | ~1 (KD) | - | - | - | - | [8] |
Note: Some values are reported as EC50 from functional assays, which can be a proxy for affinity.
Table 2: In Vitro Functional Potency and Efficacy
| Compound | Assay | Parameter | Value | Reference(s) |
| 25C-NBOH | Calcium Mobilization | EC50 | ~0.40 nM | [3] |
| 25CN-NBOH | β-arrestin Recruitment | EC50 | 2.8 nM | [10] |
| 25CN-NBOH | β-arrestin Recruitment | Emax | 150% | [10] |
| 25CN-NBOH | miniGαq Recruitment | EC50 | 8.6 nM | [10] |
| 25CN-NBOH | miniGαq Recruitment | Emax | 123% | [10] |
| 25I-NBOH | Inositol Phosphate Accumulation | EC50 | 0.511 nM | [7] |
Emax values are often relative to a reference agonist like serotonin (5-HT).
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the 5-HT2A receptor signaling pathway and the workflows for key experiments used to characterize 5-HT2A receptor agonists.
References
- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 2. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice - OPEN Foundation [open-foundation.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 25C-NBOH Hydrochloride in Biological Samples by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 25C-NBOH hydrochloride in biological samples, specifically human urine and whole blood. 25C-NBOH is a potent synthetic hallucinogen and a derivative of the 2C-C phenethylamine. The increasing prevalence of novel psychoactive substances (NPS) necessitates sensitive and selective analytical methods for their detection in forensic and clinical toxicology. The described protocols for sample preparation and LC-MS/MS analysis are designed for high-throughput laboratories and provide the necessary sensitivity and specificity for the detection and quantification of 25C-NBOH in complex biological matrices.
Introduction
25C-NBOH (2-((2-(4-chloro-2,5-dimethoxyphenyl)ethylamino)methyl)phenol) is a designer drug of the NBOH class, which are N-benzyl derivatives of the 2C family of phenethylamines. It acts as a potent partial agonist of the serotonin 5-HT2A receptor, which is the primary target for many hallucinogenic drugs. The pharmacological effects of 25C-NBOH are similar to other serotonergic psychedelics, and its abuse has been associated with adverse health effects. Therefore, the development of reliable analytical methods for the determination of 25C-NBOH in biological specimens is crucial for clinical diagnosis, forensic investigations, and in the drug development process. This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of this compound in human urine and whole blood, along with method validation data.
Data Presentation
The following tables summarize the quantitative data from validated LC-MS/MS methods for the analysis of 25C-NBOH and related compounds in biological samples.
Table 1: Method Validation Parameters for 25C-NBOH in Human Urine [1][2]
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 5 - 25 pg/mL |
| Limit of Quantification (LOQ) | 50 pg/mL |
| Accuracy (% Bias) | Within ±20% |
| Intra-day Precision (%RSD) | <20% |
| Inter-day Precision (%RSD) | <20% |
| Recovery (Liquid-Liquid Extraction) | 90 - 103% |
Table 2: Method Validation Parameters for 25C-NBOH in Human Whole Blood [3]
| Parameter | Result |
| Linearity Range | 0.4 - 80 ng/mL |
| Correlation Coefficient (r²) | ≥0.99 |
| Limit of Quantification (LOQ) | 0.4 ng/mL |
| Accuracy (% Bias) | Not explicitly stated for 25C-NBOH, but generally within ±15% for the multi-analyte method |
| Precision (%RSD) | Not explicitly stated for 25C-NBOH, but generally <15% for the multi-analyte method |
| Recovery | Not explicitly stated for 25C-NBOH |
Table 3: LC-MS/MS Parameters for 25C-NBOH
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 or equivalent (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation, typically starting at 5-10% B, ramping to 95% B |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 336.1 |
| Product Ion 1 (m/z) | 121.1 |
| Product Ion 2 (m/z) | 91.1 |
| Collision Energy | Optimized for specific instrument, typically in the range of 20-40 eV |
| Dwell Time | 50 - 100 ms |
Experimental Protocols
Sample Preparation
1.1. Human Urine: Liquid-Liquid Extraction (LLE) [1][2]
-
To 1 mL of urine sample in a glass tube, add 10 µL of an appropriate internal standard (e.g., 25C-NBOMe-d3).
-
Add 100 µL of concentrated ammonium hydroxide to basify the sample.
-
Add 4 mL of a mixture of n-chlorobutane, isopropanol, and ethyl acetate (90:5:5, v/v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. Human Whole Blood: Protein Precipitation (PPT) [4]
-
To 200 µL of whole blood sample in a microcentrifuge tube, add 20 µL of an appropriate internal standard.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
1.3. Human Whole Blood: Solid-Phase Extraction (SPE) [5][6]
-
To 500 µL of whole blood, add 1 mL of phosphate buffer (pH 6.0) and 20 µL of internal standard.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of phosphate buffer (pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization source. The instrument parameters should be optimized for the specific system being used. The parameters provided in Table 3 can be used as a starting point.
Data Analysis
Quantification is performed by constructing a calibration curve using fortified blank biological matrix samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of 25C-NBOH in the unknown samples is then determined from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of 25C-NBOH.
Caption: 5-HT2A receptor signaling pathway activated by 25C-NBOH.
References
- 1. Application of a Urine and Hair Validated LC-MS-MS Method to Determine the Effect of Hair Color on the Incorporation of 25B-NBOMe, 25C-NBOMe and 25I-NBOMe into Hair in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. toxicologia.unb.br [toxicologia.unb.br]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method validation and analyte stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparing 25C-NBOH Hydrochloride Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation of 25C-NBOH hydrochloride stock solutions for use in experimental research. 25C-NBOH, a potent and selective 5-HT2A receptor agonist, is a valuable tool in neuroscience and pharmacology research.[1][2] Proper preparation of stock solutions is critical to ensure accurate and reproducible experimental results. This document outlines the necessary materials, safety precautions, and a detailed step-by-step procedure for dissolving and storing this compound.
Introduction
This compound is a derivative of the phenethylamine 2C-C and is recognized for its high affinity and selectivity for the serotonin 5-HT2A receptor over the 5-HT2C receptor.[1][2] Its utility as a research chemical necessitates standardized methods for solution preparation to maintain consistency across experiments. This protocol addresses key considerations such as solvent selection, concentration calculations, and appropriate storage conditions to ensure the stability and integrity of the compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[[2-(4-chloro-2,5-dimethoxy-phenyl)ethylamino]methyl]phenol, monohydrochloride | [1][3] |
| Synonyms | 2C-C-NBOH, NBOH-2CC | [3] |
| CAS Number | 1539266-20-0 | [1][3] |
| Molecular Formula | C₁₇H₂₀ClNO₃ • HCl | [1] |
| Formula Weight | 358.3 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 5 years (when stored as a solid at -20°C) | [1] |
Solubility Data
The solubility of this compound in various solvents is crucial for selecting the appropriate vehicle for stock solution preparation. The following table summarizes the available solubility data.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~3 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:10) | ~0.09 mg/mL | [1] |
Note: For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF before diluting with the aqueous buffer.[4] Aqueous solutions are not recommended for storage for more than one day.[4]
Safety and Handling Precautions
This compound is a potent psychoactive compound and should be handled with extreme caution in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.
-
Exposure: Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of all waste materials in accordance with local regulations for chemical waste.
-
For Research Use Only: This product is intended for forensic and research applications only and is not for human or veterinary use.[1]
Experimental Protocol for Stock Solution Preparation
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure
-
Calculate the required mass:
-
To prepare a 10 mM stock solution, calculate the mass of this compound needed.
-
Mass (mg) = Desired Volume (mL) x 10 mmol/L x 358.3 g/mol x (1 mg / 1000 µg)
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 1 mL x 10 mmol/L x 358.3 g/mol x (1 mg / 1000 µg) = 3.583 mg
-
-
-
Weigh the compound:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound.
-
It is recommended to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly for better accuracy.
-
-
Dissolve the compound:
-
Transfer the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be helpful.
-
-
Verify dissolution:
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
-
Storage:
-
Store the stock solution at -20°C in a tightly sealed container to prevent evaporation and contamination.
-
For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Logical Relationship of Safety Precautions
Caption: A diagram showing the essential safety measures to be taken when working with this compound.
References
Application Notes and Protocols for the Experimental Study of 25C-NBOH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of studies investigating the pharmacological effects of 25C-NBOH hydrochloride, a potent and selective serotonin 5-HT2A receptor agonist. The following protocols and data are intended to serve as a foundational resource for in vitro and in vivo characterization of this and similar compounds.
Introduction
This compound is a derivative of the phenethylamine hallucinogen 2C-C. It is a member of the N-benzylphenethylamine class of compounds and is notable for its high affinity and selectivity for the serotonin 5-HT2A receptor.[1] Activation of the 5-HT2A receptor is the primary mechanism responsible for the psychoactive effects of classic hallucinogens.[2] Due to its selectivity, 25C-NBOH serves as a valuable research tool for elucidating the specific roles of the 5-HT2A receptor in various physiological and pathological processes.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of 25C-NBOH and related compounds. This data is essential for dose selection in experimental designs.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Receptor | Value | Notes |
| Binding Affinity (pKi) | Human 5-HT2A | 8.88 | The pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. |
| Human 5-HT2B | ~6.88 | Shows approximately 100-fold selectivity for 5-HT2A over 5-HT2B. | |
| Human 5-HT2C | ~6.88 | Shows approximately 100-fold selectivity for 5-HT2A over 5-HT2C. | |
| Functional Potency (EC50) | 5-HT2A (Gq activation) | 8.6 nM | Measured via miniGαq recruitment assay. |
| 5-HT2A (β-arrestin 2 recruitment) | 2.8 nM | Demonstrates biased agonism towards the β-arrestin pathway.[3] |
Table 2: In Vivo Behavioral Effects of this compound in Mice
| Behavioral Assay | Parameter | Value | Administration Route | Notes |
| Head-Twitch Response (HTR) | ED50 | ~0.3 mg/kg | Intraperitoneal (i.p.) | The head-twitch response is a reliable behavioral proxy for 5-HT2A receptor activation in rodents. |
| Maximal Response | ~1.0-1.5 mg/kg | Intraperitoneal (i.p.) | An inverted U-shaped dose-response curve is observed, with higher doses leading to a decrease in the response.[4] | |
| Drug Discrimination | Substitution for DOI | Partial | Intraperitoneal (i.p.) | Partially substitutes for the discriminative stimulus effects of the less selective 5-HT2A agonist, DOI.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascade initiated by 25C-NBOH binding to the 5-HT2A receptor and a general workflow for its pharmacological characterization.
Caption: 5-HT2A Receptor Signaling Cascade Activated by 25C-NBOH.
References
- 1. cfsre.org [cfsre.org]
- 2. 25C-NBOMe - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Proper Storage and Stability of 25C-NBOH Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
25C-NBOH hydrochloride is a potent and selective agonist of the serotonin 5-HT2A receptor, belonging to the N-benzylphenethylamine class of compounds.[1] Its utility in preclinical research necessitates well-defined protocols for its storage and handling to ensure the integrity, potency, and reproducibility of experimental results. This document provides detailed application notes and protocols for the proper storage of this compound as a solid and in solution, along with methodologies to assess its stability under various conditions. The thermal instability of NBOH compounds, which can degrade to their corresponding 2C-X phenethylamine analogues under routine analytical conditions like Gas Chromatography (GC), underscores the importance of proper handling and validated analytical methods.[2][3]
Product Information
-
Formal Name: 2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride[1]
-
Synonyms: 2C-C-NBOH
-
Molecular Formula: C₁₇H₂₀ClNO₃ • HCl[1]
-
Formula Weight: 358.3 g/mol [1]
-
Appearance: Crystalline solid[1]
Storage Recommendations
Proper storage is critical to maintain the chemical integrity of this compound. Recommendations are provided for both the solid form and prepared solutions.
Solid Form Storage
The solid, crystalline form of this compound is relatively stable.
-
Temperature: The recommended storage temperature is -20°C.[1]
-
Stability: When stored at -20°C, the solid is stable for at least five years.[1]
-
Container: Store in a tightly sealed container to prevent moisture absorption.
-
Environment: Keep in a dry and dark place.
Solution Storage
The stability of 25C-NBOH in solution is less characterized and depends heavily on the solvent, temperature, and pH. Based on general chemical principles and data from related compounds, the following guidelines are recommended.
-
Solvent Selection: The choice of solvent can impact stability. Common solvents for this compound include DMF, DMSO, and Ethanol.[1] For aqueous buffers, solubility is limited (e.g., 0.09 mg/mL in a 1:10 mixture of DMF:PBS at pH 7.2).[1] It is crucial to use high-purity, anhydrous solvents whenever possible to minimize hydrolytic degradation.
-
Temperature: Solutions should be stored at -20°C or, preferably, at -80°C for long-term storage to minimize degradation.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, especially in solvents susceptible to peroxide formation, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can accelerate degradation.[4] Aliquoting the stock solution into single-use vials is highly recommended.
Summary of Storage Conditions
| Form | Storage Temperature | Container | Duration | Key Considerations |
| Solid | -20°C | Tightly sealed, light-protected | ≥ 5 years[1] | Protect from moisture |
| Organic Stock Solution | -20°C to -80°C | Tightly sealed, amber glass vial | Short to medium-term | Aliquot to avoid freeze-thaw cycles; consider inert gas overlay |
| Aqueous/Buffered Solution | -20°C to -80°C | Tightly sealed, amber glass vial | Short-term | Use freshly prepared; pH can significantly impact stability |
Stability Profile and Degradation
Understanding the stability profile and potential degradation pathways is essential for interpreting experimental data and ensuring the use of a viable compound.
Known Instability
25C-NBOH is known to be thermally labile. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization results in the thermal degradation of the molecule to its 2C-C analogue.[2][3] This highlights its sensitivity to high temperatures.
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", dpi=150]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} dot Caption: Thermal degradation pathway of 25C-NBOH.
Potential Degradation Pathways in Solution
While specific studies on 25C-NBOH solution degradation are limited, potential pathways based on its chemical structure include:
-
Hydrolysis: Cleavage of the ether linkages or other bonds due to reaction with water, a process that can be catalyzed by acidic or basic conditions.
-
Oxidation: The phenol and secondary amine moieties are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal ions.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
Experimental Protocols
The following protocols are designed to allow researchers to establish in-house stability data for this compound solutions under their specific experimental conditions.
Protocol 1: Long-Term Stability Assessment
This protocol follows ICH guidelines to determine the stability of a 25C-NBOH solution over an extended period under recommended storage conditions.[5][6][7]
Objective: To evaluate the chemical stability of a this compound stock solution over 12 months.
Materials:
-
This compound
-
Selected solvent (e.g., HPLC-grade DMSO, Ethanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
-20°C and/or -80°C freezer
-
Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquoting: Dispense the solution into multiple amber vials for each time point to avoid contaminating the main stock and to prevent freeze-thaw cycles.
-
Storage: Place the vials in the designated freezer (-20°C or -80°C).
-
Time Points: Analyze the samples at predetermined intervals. A typical schedule is 0, 3, 6, 9, and 12 months.[5][6]
-
Analysis: At each time point, remove one vial, allow it to equilibrate to room temperature, and analyze using a validated analytical method to determine the concentration of 25C-NBOH and the presence of any degradation products.
-
Data Evaluation: Compare the concentration at each time point to the initial (time 0) concentration. A significant loss of potency is often defined as a decrease to below 90% of the initial value.
dot graph G { graph [bgcolor="#F1F3F4", dpi=150]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} dot Caption: Workflow for long-term stability assessment.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is used to identify likely degradation products and establish degradation pathways, which is crucial for developing stability-indicating analytical methods.[8][9][10][11]
Objective: To investigate the degradation of 25C-NBOH under various stress conditions.
Materials:
-
1 mg/mL this compound solution
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity UV/Visible light source
-
Oven or water bath
-
Validated stability-indicating analytical method (e.g., LC-MS)
Procedure: Treat aliquots of the 25C-NBOH solution under the following conditions. The goal is to achieve 5-20% degradation of the active substance.[11]
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at 60°C for 48 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the drug solution at 70°C, protected from light, for 7 days.
-
Photodegradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.
Analysis: For each condition, analyze the stressed sample along with a non-stressed control. Use an analytical method capable of separating the parent drug from all degradation products (e.g., LC-MS with a gradient elution). The goal is to identify and, if possible, characterize the major degradation products.
Analytical Methods for Quantification
A validated, stability-indicating analytical method is a prerequisite for any stability study.
Recommended Method: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it avoids the high temperatures of GC inlets that cause 25C-NBOH degradation.[2]
-
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF, or Triple Quadrupole).
-
Column: A C18 reversed-phase column is typically effective (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[2]
-
Detection: The mass spectrometer can provide selective and sensitive detection of the parent compound and its degradation products, aiding in their identification.
Alternative Method: HPLC-UV
For routine quantification where degradation products are not being identified, HPLC with UV detection can be used.
-
Detection Wavelength: this compound has a λmax at 284 nm, which can be used for detection.[1]
-
Validation: The method must be validated to demonstrate it is "stability-indicating," meaning it can accurately measure the concentration of the active ingredient without interference from any degradants, excipients, or impurities.
Summary
The stability of this compound is a critical parameter for its use in research. The solid form is stable long-term when stored at -20°C. Solutions are more susceptible to degradation and should be stored frozen, protected from light, and in aliquots to prevent repeated freeze-thaw cycles. Due to its thermal lability, analytical methods that do not involve high temperatures, such as LC-MS, are required for accurate stability assessment. The provided protocols offer a framework for researchers to ensure the quality and integrity of their this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
- 3. 25C-NBOH - Wikipedia [en.wikipedia.org]
- 4. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. humiditycontrol.com [humiditycontrol.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes: Use of [3H]25C-NBOH Hydrochloride in Autoradiography Studies
Introduction
25C-NBOH (also reported in literature as 25CN-NBOH) is a potent and highly selective agonist for the serotonin 5-HT2A receptor (5-HT2AR).[1][2][3] Its high affinity and significant selectivity over other serotonin receptor subtypes, such as 5-HT2B and 5-HT2C, make it an invaluable tool for investigating the distribution, density, and function of 5-HT2A receptors.[1][2][4] The development of a tritiated version, [3H]25C-NBOH, provides a high-affinity radioligand suitable for in vitro and ex vivo autoradiography studies, enabling precise visualization and quantification of 5-HT2A receptors in brain tissue and other organs.[1][3][4]
These application notes provide detailed protocols and data for researchers utilizing [3H]25C-NBOH hydrochloride for the autoradiographic mapping of 5-HT2A receptors.
Data Presentation: Binding Profile of 25C-NBOH
The following table summarizes the in vitro binding affinities and selectivity of 25C-NBOH for human serotonin receptors, demonstrating its utility as a 5-HT2A selective agonist.
| Receptor Target | Binding Affinity (Ki) / Dissociation Constant (Kd) | Selectivity Ratio (vs. 5-HT2A) | Reference |
| Human 5-HT2A | pKi: 8.88 | - | [1] |
| Human 5-HT2A | Kd: ~1 nM ([3H]25CN-NBOH) | - | [4] |
| Human 5-HT2C | ~100-fold lower affinity than for 5-HT2A | 100x | [1][2] |
| Human 5-HT2B | ~46-fold lower affinity than for 5-HT2A | 46x | [1][2] |
Signaling Pathway and Experimental Workflow
5-HT2A Receptor Signaling Cascade
Activation of the 5-HT2A receptor by an agonist such as 25C-NBOH primarily initiates a G-protein-mediated signaling cascade involving the Gαq subunit. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. The receptor can also engage β-arrestin pathways.[5][6][7]
Figure 1: 5-HT2A receptor signaling pathway activated by 25C-NBOH.
In Vitro Autoradiography Workflow
The following diagram outlines the standard workflow for performing in vitro receptor autoradiography using [3H]25C-NBOH. The process involves preparing tissue sections, incubating them with the radioligand, washing away unbound ligand, and detecting the resulting radioactive signal.[8][9]
Figure 2: General workflow for in vitro autoradiography with [3H]25C-NBOH.
Experimental Protocols
Protocol: In Vitro 5-HT2A Receptor Autoradiography using [3H]this compound
This protocol is adapted from established methods for receptor autoradiography and specifics for 5-HT2A radioligands.[3][4][8][9]
1. Materials and Reagents
-
Radioligand: [3H]this compound (specific activity > 70 Ci/mmol)
-
Displacer for Non-Specific Binding (NSB): Ketanserin hydrochloride
-
Tissue: Frozen brain tissue from species of interest (e.g., rat, mouse)
-
Buffers:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Wash Buffer: Ice-cold Tris-HCl (50 mM, pH 7.4)
-
-
Equipment:
-
Cryostat microtome
-
Microscope slides (e.g., Superfrost Plus)
-
Incubation chambers or slide mailers
-
Phosphor imaging plates (Tritium-sensitive)
-
Phosphorimager system
-
Image analysis software (e.g., ImageJ with appropriate plugins)
-
2. Tissue Preparation
-
Dissect brain tissue immediately following euthanasia and snap-freeze in isopentane cooled with dry ice or liquid nitrogen. Store at -80°C until use.
-
Equilibrate the frozen brain block to the cryostat temperature (e.g., -20°C).
-
Cut coronal or sagittal sections at a thickness of 16-20 µm.
-
Thaw-mount the sections onto pre-cleaned, labeled microscope slides.
-
Dry the slides at room temperature for at least 1 hour or overnight in a desiccator at 4°C. Store slides at -80°C until the day of the experiment.
3. Incubation Procedure
-
On the day of the assay, bring slides to room temperature for 30 minutes.
-
Prepare the incubation buffer (50 mM Tris-HCl, pH 7.4).
-
Prepare the radioligand solutions:
-
Total Binding (TB): Dilute [3H]25C-NBOH in incubation buffer to a final concentration of 1.0-2.5 nM.[3][4] The optimal concentration should be determined empirically and is typically near the Kd value.
-
Non-Specific Binding (NSB): Prepare an identical solution to the TB solution, but add a high concentration of a competing ligand (displacer). For 5-HT2A receptors, 10 µM ketanserin is effective.[3][4]
-
-
Arrange the slides in a humidified incubation chamber.
-
Pipette the appropriate radioligand solution onto each section, ensuring the entire section is covered (approx. 250-500 µL per slide).
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[9]
4. Washing and Drying
-
Aspirate the incubation solution from the slides.
-
Immediately place the slides into a slide rack submerged in ice-cold wash buffer.
-
Perform three sequential washes in fresh, ice-cold wash buffer, each for 5 minutes, to remove unbound radioligand.[9]
-
After the final wash, perform a quick dip (2-5 seconds) in ice-cold distilled water to remove buffer salts.[9]
-
Dry the slides rapidly under a stream of cool, dry air or in a desiccator.
5. Imaging and Data Analysis
-
Arrange the dried slides in an autoradiography cassette.
-
In a darkroom, place a tritium-sensitive phosphor imaging plate directly against the slides. Include calibrated tritium microscale standards for quantification.
-
Expose the plate for a period of 1-5 days, depending on the specific activity of the ligand and the density of receptors in the tissue.[9]
-
Scan the exposed imaging plate using a phosphorimager system.
-
Analyze the resulting digital autoradiograms using densitometry software.
-
Define regions of interest (ROIs) corresponding to specific anatomical structures (e.g., cortex, striatum).[4]
-
Measure the optical density for each ROI in both the TB and NSB sections.
-
Convert optical density values to radioactivity concentrations (e.g., nCi/mg tissue equivalent) using the calibration curve generated from the tritium standards.
-
Calculate Specific Binding by subtracting the NSB signal from the TB signal for each ROI (Specific Binding = Total Binding - Non-Specific Binding). The resulting values reflect the density of 5-HT2A receptors in the analyzed regions.
-
References
- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 2. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming 25C-NBOH Hydrochloride Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 25C-NBOH hydrochloride in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents and aqueous buffers?
A1: this compound is a crystalline solid with limited solubility in aqueous solutions.[1][2] It is more readily soluble in organic solvents. The table below summarizes the available solubility data.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited aqueous solubility.[2][3] The hydrochloride salt form generally enhances water solubility compared to the freebase; however, for complex organic molecules like 25C-NBOH, it may not be sufficient for achieving high concentrations in purely aqueous media.[4][5][6][7]
Q3: I observed precipitation when I diluted my organic stock solution of this compound into my aqueous buffer. What should I do?
A3: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for compounds with low aqueous solubility. This indicates that the concentration of this compound in the final aqueous solution has exceeded its solubility limit. Refer to the troubleshooting guide below for solutions.
Q4: How does pH affect the solubility of this compound?
A4: As an amine hydrochloride, the solubility of this compound can be influenced by the pH of the aqueous buffer. Generally, the solubility of amine hydrochlorides is higher in acidic conditions due to the protonation of the amine group, which increases its polarity.[8] However, the common ion effect from chloride-containing buffers could potentially reduce solubility.[9]
Q5: Can I heat the solution to improve solubility?
A5: Gentle warming can increase the rate of dissolution and the solubility of many compounds.[10][11] However, the thermal stability of this compound should be considered, as excessive heat may lead to degradation.[10] It is advisable to use gentle warming (e.g., 37°C) in combination with sonication.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 10 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL | [1][2] |
| Ethanol | 5 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/mL | [1][2] |
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility issues with this compound.
Problem: this compound powder is not dissolving in the aqueous buffer.
-
Cause: Direct dissolution in aqueous buffer is often ineffective due to the compound's low aqueous solubility.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent first.
Problem: Precipitation occurs when diluting the organic stock solution into the aqueous buffer.
-
Cause: The final concentration in the aqueous buffer exceeds the compound's solubility limit.
-
Solutions:
-
Decrease the Final Concentration: Lower the target concentration of this compound in your experiment.
-
Increase the Co-solvent Percentage: If your experimental system permits, slightly increase the percentage of the organic co-solvent (e.g., DMSO, DMF) in the final aqueous solution. Be mindful of potential solvent effects on your assay.
-
Use a Different Co-solvent: Ethanol may be a suitable alternative to DMSO or DMF for certain applications.
-
Employ a Solubilizing Agent: Consider using cyclodextrins to enhance aqueous solubility.
-
Problem: The prepared aqueous solution is not stable and shows precipitation over time.
-
Cause: The compound may be slowly precipitating out of the supersaturated solution.
-
Solution: Prepare fresh working solutions immediately before each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Formula Weight: 358.3 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent moisture absorption.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent
-
Determine Final Concentration: Decide on the final desired concentration of this compound and the acceptable final concentration of the organic co-solvent (e.g., ≤ 0.5% DMSO) in your experimental buffer.
-
Serial Dilution (if necessary): If the final concentration is very low, perform a serial dilution of the high-concentration organic stock solution in the same organic solvent to create an intermediate stock.
-
Dilution into Aqueous Buffer: While vortexing the aqueous buffer, slowly add the calculated volume of the organic stock solution drop-wise to the buffer. This rapid mixing helps to minimize precipitation.
-
Visual Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Complexation: While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution.
-
Equilibration: Allow the mixture to stir for at least 1-2 hours at room temperature to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If any precipitate remains, filter the solution through a 0.22 µm filter to remove undissolved compound. The filtrate will contain the soluble 25C-NBOH-cyclodextrin complex.
Visualizations
Caption: Workflow for preparing and troubleshooting 25C-NBOH HCl solutions.
Caption: Simplified 5-HT2A receptor signaling cascade activated by 25C-NBOH.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. scribd.com [scribd.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? [pharmainfonepal.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 25C-NBOH by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 25C-NBOH using gas chromatography (GC). The inherent thermal instability of 25C-NBOH presents a significant analytical hurdle, often leading to inaccurate quantification and misidentification. This resource offers practical solutions and alternative approaches to ensure reliable and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my GC-MS analysis of 25C-NBOH showing a peak for 2C-C instead of the parent compound?
A1: 25C-NBOH is a thermally labile compound, meaning it is prone to degradation at the high temperatures used in a standard GC injector port.[1][2][3][4] The primary degradation product of 25C-NBOH is its corresponding phenethylamine, 2C-C. This thermal breakdown within the instrument leads to the detection of 2C-C, which can result in the misidentification of the original analyte.[3]
Q2: What is the primary mechanism of 25C-NBOH degradation in a GC system?
A2: The degradation of 25C-NBOH in a GC system is primarily due to the cleavage of the N-(2-hydroxybenzyl) group from the phenethylamine backbone at elevated temperatures. This process results in the formation of 2C-C and a suspected formyl artifact.[5]
Q3: Can I modify my GC-MS parameters to prevent the thermal degradation of 25C-NBOH?
A3: While modifications to GC-MS parameters can help reduce degradation, they may not eliminate it entirely. Some studies have explored using shorter analytical columns to decrease the residence time of the analyte in the heated GC oven, which can lessen degradation.[1] Adjusting the injector temperature is another common approach for thermally sensitive compounds.[6][7] However, for highly labile compounds like 25C-NBOH, these changes alone may be insufficient to prevent breakdown.[3]
Q4: What is derivatization, and how can it help in the analysis of 25C-NBOH?
A4: Derivatization is a chemical modification technique used to convert an analyte into a more volatile and thermally stable compound, making it more suitable for GC analysis. For 25C-NBOH, derivatization of the hydroxyl and amine functional groups protects the molecule from thermal degradation in the GC inlet.[3][5] Common derivatization methods include acetylation and silylation.
Q5: Are there alternative analytical techniques for the analysis of 25C-NBOH that avoid thermal degradation?
A5: Yes, liquid chromatography-mass spectrometry (LC-MS) is a highly effective alternative for analyzing thermally labile compounds like 25C-NBOH.[2][8] Techniques such as high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) do not require high temperatures for sample introduction, thus preventing the degradation of the analyte.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No peak for 25C-NBOH, but a large peak for 2C-C is observed. | Complete thermal degradation of 25C-NBOH in the GC injector.[3] | 1. Implement a derivatization protocol (acetylation or silylation) to increase thermal stability.[5] 2. Use an alternative analytical method such as LC-MS.[2] |
| A small 25C-NBOH peak is present along with a significant 2C-C peak. | Partial thermal degradation of 25C-NBOH. | 1. Optimize GC parameters: try a lower injector temperature and a shorter analytical column.[1] 2. For quantitative analysis, derivatization is strongly recommended to ensure complete conversion and accurate results.[3] |
| Poor peak shape and reproducibility for 25C-NBOH derivatives. | Incomplete derivatization reaction or presence of moisture. | 1. Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature. 2. Use an excess of the derivatizing reagent. 3. Ensure all solvents and reagents are anhydrous, as water can interfere with the reaction. |
| Presence of unexpected peaks in the chromatogram of a derivatized sample. | Formation of multiple derivative products (e.g., mono- and di-acetylated) or byproducts.[5] | 1. Optimize the derivatization procedure to favor the formation of a single, stable derivative. 2. Identify the different derivative peaks by comparing their mass spectra to reference standards.[5] |
Quantitative Data Summary
The following table summarizes retention time data for 25C-NBOH and its derivatives from a published analytical method.[5]
| Compound | Retention Time (min) | Notes |
| 25C-NBOH suspected formyl artifact | ~ 7.342 | Observed in underivatized samples. |
| 25C-NBOH monoacetyl-derivative | 8.118 | Result of derivatization with acetic anhydride. |
| 25C-NBOH diacetyl-derivative | 8.171 | Result of derivatization with acetic anhydride. |
Experimental Protocols
Protocol 1: GC-MS Analysis with Derivatization (Acetylation)
This protocol is adapted from a method described for the analysis of 25C-NBOH.[5]
-
Sample Preparation: Perform an acid/base extraction of the sample containing 25C-NBOH.
-
Derivatization:
-
To the dried extract, add 50 µL of acetic anhydride.
-
Incubate the mixture at room temperature for 30 minutes.
-
Add 50 µL of concentrated ammonium hydroxide (NH₄OH) and vortex.
-
Allow the mixture to settle into two layers.
-
-
GC-MS Analysis:
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.
-
Carrier Gas: Helium at a flow rate of 1.46 mL/min.
-
Temperatures:
-
Injection Port: 265 °C
-
Transfer Line: 300 °C
-
MS Source: 230 °C
-
MS Quad: 150 °C
-
-
Oven Program: Start at 50 °C, ramp at 30 °C/min to 340 °C, and hold for 2.3 minutes.
-
Injection: 1 µL, splitless mode.
-
MS Parameters: Mass scan range of 40-550 m/z.
-
Protocol 2: Alternative Analysis using LC-QTOF-MS
For researchers with access to liquid chromatography systems, this method avoids thermal degradation.[5]
-
Sample Preparation: Prepare a 1:100 dilution of the acid/base extract in the mobile phase.
-
LC-MS Analysis:
-
Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC, or equivalent.
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium formate, pH 3.0
-
B: Acetonitrile
-
-
Gradient: Start with 95% A and 5% B, transition to 5% A and 95% B over 13 minutes, then return to initial conditions at 15.5 minutes.
-
Temperatures: Autosampler at 15 °C.
-
Injection Volume: 10 µL.
-
QTOF Parameters: TOF MS scan range of 100-510 Da.
-
Visualizations
Caption: Thermal degradation pathway of 25C-NBOH during GC analysis.
Caption: Logical workflow for troubleshooting 25C-NBOH analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS [cfsre.org]
- 4. Identification of new NBOH drugs in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH | springermedizin.de [springermedizin.de]
- 5. cfsre.org [cfsre.org]
- 6. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing misidentification of 25C-NBOH as 2C-C in GC-MS analysis.
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the misidentification of 25C-NBOH as 2C-C during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The resources below include troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and data summaries to ensure accurate analytical results.
Understanding the Challenge: Thermal Degradation of 25C-NBOH
The primary issue in the GC-MS analysis of 25C-NBOH is its thermal lability. The high temperatures of the GC inlet port cause the 25C-NBOH molecule to degrade, cleaving the N-benzyl group and forming its corresponding 2C-C analogue.[1][2][3][4] This in-source degradation leads to the erroneous identification of 2C-C in a sample that actually contains 25C-NBOH.
A visual representation of this degradation pathway is provided below:
References
- 1. Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS [cfsre.org]
- 2. 25C-NBOH - Wikipedia [en.wikipedia.org]
- 3. Identification of new NBOH drugs in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 25C-NBOH Hydrochloride Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 25C-NBOH hydrochloride in in vitro settings. The following information is intended for research purposes only and not for human or veterinary use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the phenethylamine hallucinogen 2C-C. It is a potent and selective agonist for the serotonin 5-HT2A receptor. Its primary mechanism of action is the activation of the Gq/11 signaling pathway downstream of the 5-HT2A receptor.
Q2: What are the recommended starting concentrations for 25C-NBOH in in vitro functional assays?
A2: For initial experiments, it is advisable to perform a dose-response curve starting from low nanomolar concentrations up to the low micromolar range. Based on available data for 25C-NBOH and its analogs, a concentration range of 0.1 nM to 10 µM should be sufficient to determine its potency and efficacy in most cell-based assays.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your assay buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.
Q4: What are the most common in vitro assays to assess the functional activity of 25C-NBOH?
A4: The most common functional assays for 5-HT2A receptor agonists like 25C-NBOH are calcium flux assays and inositol monophosphate (IP1) accumulation assays. These assays measure downstream events of the Gq-coupled signaling pathway activated by the 5-HT2A receptor.
Physicochemical and Potency Data
The following tables summarize key quantitative data for this compound and its analogs.
| Parameter | Value | Solvent | Notes |
| Solubility | ~3 mg/mL | DMSO | Prepare fresh dilutions in aqueous buffers. |
| ~5 mg/mL | Ethanol | Purge with inert gas for stability. | |
| ~0.09 mg/mL | DMF:PBS (pH 7.2) (1:10) | Sparingly soluble in aqueous solutions. | |
| Storage | -20°C | As a solid | Stable for at least 5 years. |
| Stability in Solution | Aqueous solutions are not recommended for storage beyond one day. | Prepare fresh from a frozen DMSO stock. |
Table 1: Physicochemical Properties of this compound
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| 25C-NBOH | Not Specified | Not Specified | ~0.40 (for 5-HT2A) | [1] |
| 25CN-NBOH | Calcium Flux | HEK293 | 1.9 | [2] |
| 25CN-NBOH | miniGαq Recruitment | Not Specified | 8.6 | [3] |
| 25CN-NBOH | β-arrestin2 Recruitment | Not Specified | 2.8 | [3] |
Table 2: In Vitro Potency of 25C-NBOH and Analogs
Experimental Protocols
Protocol 1: Calcium Flux Assay for 5-HT2A Receptor Activation
This protocol outlines a method for measuring intracellular calcium mobilization in response to 25C-NBOH stimulation in HEK293 cells stably expressing the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
Reference 5-HT2A agonist (e.g., serotonin)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic read capability and automated injectors
Procedure:
-
Cell Plating: Seed the HEK293-5HT2A cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. Aspirate the cell culture medium from the wells and add the dye loading solution. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of 25C-NBOH and the reference agonist in assay buffer.
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injectors, add the 25C-NBOH or reference agonist dilutions to the wells.
-
Immediately begin recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Normalize the data, with the vehicle control representing 0% response and a maximal concentration of the reference agonist representing 100% response.
-
Plot the normalized response against the log concentration of 25C-NBOH and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: IP1 Accumulation Assay (HTRF)
This protocol describes a method to measure the accumulation of inositol monophosphate (IP1), a stable metabolite of the IP3 signaling cascade, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation)
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody)
-
This compound
-
Reference 5-HT2A agonist (e.g., serotonin)
-
White, solid-bottom 96-well or 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the cells into the microplate and incubate overnight.
-
Compound Stimulation:
-
Aspirate the cell culture medium.
-
Add serial dilutions of 25C-NBOH or the reference agonist prepared in stimulation buffer to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well. The signal is inversely proportional to the amount of IP1 produced.
-
Normalize the data and plot the percent response against the log concentration of 25C-NBOH to determine the EC50 value.
-
Visualizations
References
troubleshooting unexpected results in 25C-NBOH hydrochloride experiments
Technical Support Center: 25C-NBOH Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in-vitro and in-vivo experiments involving 25C-NBOH.
Q1: Why are my radioligand binding assay results showing lower-than-expected affinity (higher Kᵢ/Kₐ) for 25C-NBOH at the 5-HT₂ₐ receptor?
A1: Several factors can lead to an apparent decrease in binding affinity. Consider the following critical points:
-
Compound Integrity and Solubility: this compound is sparingly soluble in aqueous buffers.[1] Ensure complete dissolution in a suitable organic solvent like DMSO before diluting into the assay buffer.[1] Improperly dissolved compound will lead to a lower effective concentration. Additionally, verify the chemical integrity of your compound stock, as degradation can occur over time. Some related compounds are known to be thermally unstable.[2]
-
Assay Buffer Composition: The pH, ionic strength, and presence of additives in your buffer can significantly impact ligand binding. Ensure your buffer pH is stable and within the optimal range for the 5-HT₂ₐ receptor (typically 7.2-7.4).
-
Radioligand Concentration: Using a radioligand concentration significantly above its Kₐ value can lead to an underestimation of the competitor's affinity. Ideally, the radioligand concentration should be at or below its Kₐ.[3]
-
Incubation Time: Ensure the binding reaction has reached equilibrium. While shorter incubation times can sometimes reduce non-specific binding, insufficient time will prevent the system from reaching a steady state, affecting affinity calculations.[3]
Q2: I'm observing high non-specific binding (NSB) in my 5-HT₂ₐ receptor binding assay. What are the common causes and solutions?
A2: High non-specific binding can mask the specific signal and is a common issue in radioligand assays.[3][4] NSB should ideally be less than 50% of the total binding.[3]
-
Causes:
-
Radioligand Hydrophobicity: Highly hydrophobic radioligands tend to bind non-specifically to lipids, proteins, and the filter apparatus.[3]
-
Excessive Radioligand or Protein Concentration: Using too much radioligand or membrane protein can increase NSB.[3]
-
Inadequate Washing: Insufficient washing of the filters after incubation fails to remove unbound radioligand effectively.
-
-
Solutions:
-
Optimize Concentrations: Titrate the amount of membrane protein (a typical range is 100-500 µg) and use a lower concentration of the radioligand.[3]
-
Modify Assay Buffer: Include agents like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to block non-specific sites.[3]
-
Improve Washing Steps: Increase the number and volume of wash steps using ice-cold wash buffer to minimize dissociation of the specific binding while removing non-specific interactions.[3]
-
Filter Pre-treatment: Pre-soaking the filters in a solution like 0.5% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.
-
Q3: My functional assay results (e.g., IP₁ accumulation) show a lower-than-expected potency (higher EC₅₀) for 25C-NBOH. What should I investigate?
A3: Discrepancies in functional potency can arise from cellular or biochemical factors. 25C-NBOH and related compounds are potent agonists at the 5-HT₂ₐ receptor, often with subnanomolar to low nanomolar potencies.[5]
-
Cell Health and Receptor Expression: Ensure the cells used in the assay are healthy and express a sufficient density of functional 5-HT₂ₐ receptors. Passage number can affect receptor expression levels.
-
Signal Transduction Integrity: The 5-HT₂ₐ receptor primarily couples through Gαq/11 proteins to activate Phospholipase C (PLC).[6] Any disruption in this pathway (e.g., depleted PIP₂, compromised PLCβ activity) will diminish the measured response.
-
Compound Stability in Media: Verify that 25C-NBOH is stable in your cell culture media for the duration of the experiment. Degradation would lead to a lower effective concentration over time.
-
Reagent Quality: Ensure that all components of your detection kit (e.g., antibodies, substrates) are within their expiration dates and have been stored correctly.
Q4: My in-vivo experiments, such as the head-twitch response (HTR) in mice, are showing high variability between subjects. How can I reduce this?
A4: The head-twitch response is a well-established behavioral proxy for 5-HT₂ₐ receptor activation.[7] However, in-vivo experiments are inherently more variable.
-
Dose-Response Relationship: 25CN-NBOH has been shown to have an inverted U-shaped dose-response curve for HTR.[8][9] Ensure you are operating on a well-characterized portion of this curve. High doses may lead to a paradoxical decrease in response, increasing variability if doses are not precise.
-
Subject-Specific Factors: The age, weight, and genetic background of the animals can influence drug metabolism and response. Use age- and weight-matched animals from a consistent genetic background.
-
Environmental Conditions: The testing environment, including lighting, noise, and handling stress, can significantly impact behavioral readouts. Acclimatize animals to the testing room and handle them consistently.
-
Route of Administration: Ensure the chosen route of administration (e.g., subcutaneous, intraperitoneal) is performed consistently across all animals to ensure uniform drug absorption and bioavailability.
Data Summary Tables
Table 1: Representative Binding Affinities of NBOH Compounds at Serotonin Receptors
| Compound | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂B Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | Selectivity (2A vs 2C) | Reference |
| 25C-NBOH | ~0.8 - 1.2 | ~110 | ~80 | ~100-fold | [9] |
| 25I-NBOH | ~0.06 | ~1.91 | ~3.5 | ~58-fold | [1][5] |
| 25H-NBOMe | ~15.0 | >1000 | ~16.0 | ~1-fold | [5] |
Note: Data are compiled from multiple sources and represent typical values. Actual results may vary based on experimental conditions.
Table 2: Troubleshooting Checklist for Low Potency in Functional Assays
| Checkpoint | Potential Cause | Recommended Action |
| Compound | Degradation, precipitation, inaccurate concentration. | Verify stock purity via HPLC/MS. Ensure full solubilization. Prepare fresh dilutions. |
| Cells | Low receptor expression, poor viability, high passage number. | Use low-passage cells. Confirm receptor expression via qPCR or binding. Check viability with Trypan Blue. |
| Assay Protocol | Sub-optimal incubation time, incorrect buffer conditions. | Perform a time-course experiment to ensure signal has plateaued. Verify buffer pH and composition. |
| Detection | Expired reagents, instrument malfunction. | Use fresh reagents. Run positive controls (e.g., 5-HT) and instrument calibration checks. |
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for 5-HT₂ₐ Receptors
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound using membranes from cells expressing the human 5-HT₂ₐ receptor and a suitable radioligand (e.g., [³H]ketanserin).
Materials:
-
HEK293 cells stably expressing human 5-HT₂ₐ receptor.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.
-
Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).
-
Non-specific agent: Mianserin (10 µM final concentration).
-
Test Compound: this compound.
-
GF/B glass fiber filters, 96-well plates, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells in ice-cold Membrane Preparation Buffer. Centrifuge at 500 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min. Resuspend the resulting pellet in Assay Buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]ketanserin, 50 µL membrane suspension.
-
Non-Specific Binding (NSB): 25 µL Mianserin, 25 µL [³H]ketanserin, 50 µL membrane suspension.
-
Competition: 25 µL of 25C-NBOH dilution, 25 µL [³H]ketanserin, 50 µL membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash filters 3 times with 3 mL of ice-cold Assay Buffer.
-
Counting: Place filters in scintillation vials, add 4 mL of scintillation fluid, and count radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of 25C-NBOH. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.
Visualizations: Workflows and Pathways
Diagram 1: Troubleshooting Workflow for In-Vitro Assays
This diagram outlines a logical flow for diagnosing unexpected results in receptor binding or functional assays.
A decision tree for troubleshooting unexpected in-vitro experimental results.
Diagram 2: Simplified 5-HT₂ₐ Receptor Signaling Pathway
This diagram shows the canonical Gq-coupled signaling cascade initiated by 25C-NBOH binding to the 5-HT₂ₐ receptor.
Canonical Gq signaling pathway activated by 5-HT₂ₐ receptor agonists.
References
- 1. scribd.com [scribd.com]
- 2. cfsre.org [cfsre.org]
- 3. benchchem.com [benchchem.com]
- 4. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 25CN-NBOH - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Stability of 25C-NBOH Hydrochloride in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 25C-NBOH hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over the course of my cell culture experiment. What are the potential causes?
A1: Loss of activity of this compound in cell culture can be attributed to several factors. As a phenethylamine derivative, it can be susceptible to degradation in aqueous environments, especially at physiological pH (around 7.4) and temperature (37°C). Potential causes include:
-
Chemical Instability: The molecule may undergo hydrolysis or oxidation in the aqueous environment of the cell culture medium.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
-
Cellular Metabolism: If you are working with live cells, they may metabolize 25C-NBOH, leading to a decrease in the concentration of the active compound over time.
-
Light Sensitivity: Some phenethylamine derivatives are sensitive to light, which can catalyze degradation.
Q2: How can I prepare a stock solution of this compound for my cell culture experiments?
A2: It is crucial to prepare stock solutions correctly to ensure consistency and maximize stability.
-
Solvent Selection: this compound has good solubility in DMSO and ethanol.[1] It is sparingly soluble in aqueous buffers.[2] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is recommended.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This allows for small volumes to be added to your cell culture medium, minimizing the final DMSO concentration.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil. A product data sheet suggests that the solid form is stable for at least five years when stored correctly.[1]
Q3: What is the recommended final concentration of DMSO in my cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, but it is always best to determine the tolerance of your specific cell line with a vehicle control experiment.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: To empirically determine the stability of this compound in your experimental conditions, you can perform a stability study. This involves incubating the compound in your cell culture medium (with and without serum, if applicable) at 37°C and 5% CO₂ over a time course that matches your experiment (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of 25C-NBOH is quantified using an analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results between experiments. | Degradation of 25C-NBOH stock solution. | Prepare fresh dilutions of 25C-NBOH from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. | |
| Inconsistent incubation times. | Standardize all incubation times precisely for all experimental conditions and replicates. | |
| High background signal or unexpected cellular responses in vehicle controls. | Cytotoxicity of the solvent (e.g., DMSO). | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is below this level. |
| Contamination of cell culture. | Regularly check cell cultures for signs of microbial contamination. Use aseptic techniques and consider using antibiotic-antimycotic solutions if necessary, although routine use should be avoided as it can mask underlying issues.[3] | |
| Complete loss of 25C-NBOH activity, even at high concentrations. | Rapid degradation of the compound in the cell culture medium. | Perform a stability study to determine the half-life of 25C-NBOH in your specific medium. Consider shorter incubation times or replenishing the compound during long-term experiments. |
| Incorrect compound identity or purity. | Verify the identity and purity of your this compound using analytical methods. | |
| Cells appear stressed or die after treatment with 25C-NBOH. | Compound-induced cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of 25C-NBOH for your cell line. Use concentrations below the cytotoxic threshold for functional assays. |
| Precipitation of the compound in the medium. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the final concentration of 25C-NBOH does not exceed its solubility limit in the medium. |
Quantitative Data
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM at 37°C
| Time (Hours) | % Remaining (DMEM without Serum) | % Remaining (DMEM with 10% FBS) |
| 0 | 100 ± 2.5 | 100 ± 3.1 |
| 2 | 92 ± 4.1 | 98 ± 2.8 |
| 4 | 85 ± 3.7 | 95 ± 3.5 |
| 8 | 71 ± 5.2 | 88 ± 4.0 |
| 24 | 45 ± 6.8 | 75 ± 5.5 |
| 48 | 20 ± 7.1 | 58 ± 6.2 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-UV analysis. The presence of serum proteins can sometimes stabilize small molecules in solution.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare sterile stock and working solutions of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Methodology:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder. The molecular weight of this compound is 358.27 g/mol .
-
Dissolve the powder in the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.358 mg of this compound in 100 µL of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the medium is below the cytotoxic level for your cells (typically <0.5%).
-
Use the freshly prepared working solutions immediately. Do not store aqueous dilutions of 25C-NBOH.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC-UV
Objective: To quantify the degradation of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, with and without serum)
-
Sterile multi-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
Ultrapure water
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the cell culture medium at the desired experimental concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile wells of a multi-well plate or into sterile microcentrifuge tubes for each time point and condition (with and without serum).
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Immediately process the samples or store them at -80°C until analysis. For samples containing serum, protein precipitation may be necessary before HPLC analysis. This can be achieved by adding a cold organic solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of sample), vortexing, and centrifuging to pellet the proteins. The supernatant is then collected for analysis.
-
-
HPLC-UV Analysis:
-
Set up the HPLC-UV system. A C18 column is a common choice for separating small organic molecules.
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
The UV detector should be set to the wavelength of maximum absorbance for 25C-NBOH.
-
Inject the collected samples and a series of known concentrations of 25C-NBOH to generate a standard curve.
-
-
Data Analysis:
-
Integrate the peak area corresponding to 25C-NBOH in each chromatogram.
-
Use the standard curve to determine the concentration of 25C-NBOH in each sample.
-
Calculate the percentage of 25C-NBOH remaining at each time point relative to the concentration at time 0.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Visualizations
Signaling Pathway
Caption: Canonical 5-HT2A receptor signaling pathway activated by 25C-NBOH.
Experimental Workflow
Caption: Workflow for assessing the stability of 25C-NBOH in cell culture media.
Logical Relationship
Caption: Troubleshooting logic for addressing 25C-NBOH instability.
References
quality control measures for 25C-NBOH hydrochloride reference standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25C-NBOH hydrochloride reference standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound reference standards?
A1: For long-term storage, it is recommended to store this compound at -20°C.[1] Some suppliers also indicate storage in a refrigerator (2°C-8°C) is acceptable.[2] The product should be kept in its original packaging to protect it from light.[2] It is also advised to keep the receptacle tightly sealed and store it in a cool, dry place.[3] For solids, storage in a desiccated environment is recommended.
Q2: What is the typical purity of a this compound reference standard?
A2: Commercially available this compound reference standards typically have a purity of ≥98%.[4][5][6]
Q3: What is the expected stability of this compound reference standards?
A3: When stored under the recommended conditions, this compound reference standards are stable for at least five years.[4][7]
Q4: In which solvents is this compound soluble?
A4: The solubility of this compound varies depending on the solvent. The following table summarizes known solubilities:[4]
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 2-3 mg/ml[4] |
| Ethanol | 5 mg/ml |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/ml |
| Methanol | A solution of 100 µg/mL is available.[8] |
Q5: Is this compound suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS)?
A5: No, 25C-NBOH is thermally labile and degrades under typical GC-MS conditions. This degradation leads to the formation of its corresponding 2C-C analog, which can result in misidentification.[9][10][11][12][13] Derivatization, such as acetylation, is required for GC-MS analysis to avoid this thermal breakdown.[10]
Troubleshooting Guides
Issue 1: Peak corresponding to 2C-C observed during analysis of 25C-NBOH.
-
Cause: This is a common issue when using Gas Chromatography (GC) based methods. 25C-NBOH is thermally unstable and degrades to 2C-C in the hot injection port of the GC.[9][11]
-
Solution:
-
Avoid GC-MS for underivatized samples: Use a liquid chromatography-based method such as HPLC-MS/MS or LC-QTOF-MS, which operate at lower temperatures.[10][14]
-
Derivatization: If GC-MS must be used, derivatize the 25C-NBOH sample prior to injection. A common method is acetylation using acetic anhydride.[10]
-
Issue 2: Poor peak shape or low signal intensity in Liquid Chromatography (LC).
-
Cause: This could be due to several factors including improper mobile phase composition, column choice, or sample degradation.
-
Solution:
-
Optimize Mobile Phase: Ensure the mobile phase is appropriate for the analysis of phenethylamines. A common mobile phase consists of a gradient of an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[10][14]
-
Select an Appropriate Column: A C18 or a biphenyl column is often used for the separation of NBOMe and NBOH compounds.[10][14]
-
Check Sample Integrity: Prepare fresh solutions of the reference standard. Although stable when stored properly, prolonged exposure to light or non-optimal storage conditions can lead to degradation.
-
Issue 3: Inconsistent quantification results.
-
Cause: Inaccurate standard preparation, instrument variability, or the use of a non-validated analytical method can lead to inconsistent results.
-
Solution:
-
Accurate Standard Preparation: Use a calibrated analytical balance to weigh the reference standard. Perform serial dilutions carefully using calibrated pipettes.
-
Use an Internal Standard: Incorporate an internal standard, such as a deuterated analog (e.g., 25C-NBOMe-D3), into your workflow to correct for variations in sample preparation and instrument response.[15]
-
Method Validation: Ensure your analytical method is validated for linearity, accuracy, precision, and selectivity according to established guidelines.
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-MS/MS
This protocol is a general guideline for the purity assessment of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[14]
-
-
Chromatographic Conditions:
-
Column: Restek Allure Biphenyl (5 µm, 100 x 3.2 mm) or equivalent.[14]
-
Mobile Phase A: Deionized water with 10 mM ammonium acetate and 0.1% formic acid.[14]
-
Mobile Phase B: Methanol.[14]
-
Gradient:
-
0.00–1.0 min: Start at 50% B, linear gradient to 80% B.
-
1.0-10.0 min: Linear gradient to 70% B.
-
10.1 min: Return to 50% B.[14]
-
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) according to the instrument manufacturer's recommendations.[14]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standards at appropriate concentrations for analysis.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Monitor the appropriate precursor-to-product ion transitions for 25C-NBOH.
-
Calculate the purity based on the peak area of 25C-NBOH relative to the total peak area of all detected impurities.
-
Visualizations
Caption: Workflow for Purity Assessment of 25C-NBOH HCl.
References
- 1. 25C-NBOH (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. esslabshop.com [esslabshop.com]
- 9. 25C-NBOH - Wikipedia [en.wikipedia.org]
- 10. cfsre.org [cfsre.org]
- 11. Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS [cfsre.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 25C-NBOMe-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
minimizing experimental variability with 25C-NBOH hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when working with 25C-NBOH hydrochloride.
Quick Reference Data
The following tables summarize key quantitative data for this compound to facilitate experimental design and execution.
Table 1: Chemical and Physical Properties
| Property | Value |
| Formal Name | 2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride |
| Molecular Formula | C₁₇H₂₀ClNO₃ • HCl |
| Formula Weight | 358.3 g/mol [1] |
| Purity | ≥98%[1] |
| Formulation | A crystalline solid[1] |
| Storage Temperature | -20°C[1] |
| Long-term Stability | ≥ 5 years (when stored as supplied at -20°C)[1] |
Table 2: Solubility Data
| Solvent | Concentration |
| Dimethylformamide (DMF) | 10 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL[1] |
| Ethanol | 5 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:10) | ~0.09 mg/mL[1] |
Note: For related NBOH compounds, it is recommended to first dissolve in an organic solvent like DMF or DMSO before diluting with aqueous buffers. It is also advised not to store aqueous solutions for more than one day to avoid potential degradation or precipitation.[2]
Table 3: Receptor Binding and Functional Potency
| Receptor | Assay Type | Value (EC₅₀) |
| 5-HT₂ₐ | Functional Agonism | ~0.40 nM[1] |
| 5-HT₂꜀ | Functional Agonism | ~15 nM[1] |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
1. Compound Preparation and Handling
-
Question: I'm having trouble dissolving this compound directly in my aqueous assay buffer. What should I do?
-
Answer: this compound has very limited solubility in aqueous solutions like PBS.[1] To achieve the desired concentration, first prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.[1][2] Then, perform serial dilutions from this stock into your final aqueous assay buffer. Be mindful of the final solvent concentration in your assay, as high concentrations of DMSO or DMF can affect cell viability and experimental outcomes. It is recommended to keep the final solvent concentration below 0.5%.
-
-
Question: My experimental results are inconsistent between batches or over time. Could my compound be degrading?
-
Answer: While the solid form of this compound is stable for at least five years when stored correctly at -20°C, its stability in solution is a critical factor.[1] Aqueous solutions of related NBOH compounds are not recommended for storage longer than one day.[2] For maximum reproducibility, prepare fresh dilutions from your organic stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Additionally, NBOH compounds are known to be thermally unstable and can degrade during analytical procedures like Gas Chromatography (GC), which can lead to misidentification as their 2C-C counterparts.[3][4]
-
2. In Vitro Cell-Based Assays
-
Question: I am observing a weaker-than-expected response or a high degree of variability in my functional assay (e.g., calcium flux, IP₁ accumulation). What are the potential causes?
-
Answer: Several factors could contribute to a diminished or variable response:
-
Receptor Desensitization/Downregulation: 25C-NBOH is a potent 5-HT₂ₐ receptor agonist.[1] Prolonged or repeated exposure of cells to potent agonists can lead to receptor desensitization (functional uncoupling from signaling pathways) and downregulation (a decrease in the total number of receptors).[5][6] To mitigate this, minimize the incubation time with the compound to the shortest duration necessary to obtain a robust signal. Ensure cells are not continuously exposed to the agonist prior to the assay.
-
Cell Health and Passage Number: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can exhibit altered receptor expression and signaling capacity.
-
Inadequate Compound Solubility: The compound may be precipitating out of the aqueous assay medium. Ensure the final concentration of the organic solvent used for dilution is sufficient to maintain solubility but not high enough to be cytotoxic.
-
Assay Conditions: Optimize agonist incubation time, cell density, and the concentration of other assay components. For potent agonists, a very narrow concentration range may be required to observe a full dose-response curve.
-
-
-
Question: The dose-response curve for this compound in my assay plateaus and then decreases at higher concentrations (a "bell-shaped" curve). Is this normal?
-
Answer: Yes, a biphasic or "bell-shaped" dose-response curve can be observed with some potent 5-HT₂ₐ agonists in certain assays, such as the head-twitch response model in mice.[7] This phenomenon can be due to various factors, including receptor desensitization at high concentrations, activation of opposing signaling pathways, or potential off-target effects that become apparent at higher doses. If you observe this, ensure you have tested a wide enough range of concentrations to accurately determine the peak of the curve and the EC₅₀ value.
-
3. Analytical Characterization
-
Question: I am trying to confirm the identity of 25C-NBOH using GC-MS, but the results are inconclusive or suggest the presence of 2C-C. Why is this happening?
-
Answer: 25C-NBOH and other NBOH-series compounds are known to be thermolabile. They undergo thermal degradation in the hot injection port of a gas chromatograph, breaking down to their corresponding 2C-phenethylamine (in this case, 2C-C).[3][4][8] This makes reliable identification by standard GC-MS methods challenging. For accurate identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique as it does not require heating the sample to the same extent.[8]
-
Experimental Protocols and Visualizations
5-HT₂ₐ Receptor Signaling Pathway
This compound exerts its effects primarily by acting as a potent agonist at the serotonin 5-HT₂ₐ receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, but can also engage β-arrestin-dependent pathways.[9][10]
General Experimental Workflow
The following diagram outlines a general workflow for conducting in vitro functional assays with this compound.
Detailed Methodologies
Competitive Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Kᵢ) of this compound at the 5-HT₂ₐ receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT₂ₐ antagonist like Mianserin or Ketanserin.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester and scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer from a freshly prepared stock.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, [³H]Ketanserin, and cell membrane suspension.
-
Non-specific Binding (NSB): Non-specific binding control, [³H]Ketanserin, and cell membrane suspension.
-
Test Compound: this compound dilution, [³H]Ketanserin, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and measure radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the total binding counts.
-
Determine the percent inhibition of specific binding for each concentration of this compound.
-
Plot percent inhibition versus the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration and Kₔ is the dissociation constant of the radioligand.
-
Inositol Monophosphate (IP₁) Accumulation Functional Assay
This assay measures the accumulation of IP₁, a stable downstream metabolite of the IP₃ signaling cascade, providing a robust measure of Gq-coupled receptor activation.
-
Objective: To quantify the agonist activity of this compound at the 5-HT₂ₐ receptor.
-
Materials:
-
A cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Lithium Chloride (LiCl) solution (to inhibit IP₁ degradation).
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT).
-
Commercially available IP-One HTRF® Assay Kit.
-
White, solid-bottom 96- or 384-well microplates.
-
HTRF®-compatible plate reader.
-
-
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer containing LiCl.
-
Agonist Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate the plate for 30-60 minutes at 37°C to stimulate IP₁ production.
-
Detection: Lyse the cells and add the HTRF® detection reagents (IP1-d2 and Anti-IP1 Cryptate) as per the manufacturer's protocol. Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF®-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF® ratio for each well. The signal is inversely proportional to the amount of IP₁ produced.
-
Normalize the data, with buffer-only wells representing the basal response and a saturating concentration of serotonin representing the maximal response.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value and Eₘₐₓ.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. scribd.com [scribd.com]
- 3. 25C-NBOH - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sustained treatment with a 5-HT(2A) receptor agonist causes functional desensitization and reductions in agonist-labeled 5-HT(2A) receptors despite increases in receptor protein levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 8. cfsre.org [cfsre.org]
- 9. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
best practices for long-term storage of 25C-NBOH hydrochloride.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 25C-NBOH hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound?
For long-term stability, this compound should be stored as supplied at -20°C.[1][2]
Q2: How long can I expect this compound to remain stable under the recommended storage conditions?
When stored at -20°C, this compound is expected to be stable for at least two to five years.[1][2]
Q3: Is this compound sensitive to light or moisture?
While specific data on light and moisture sensitivity is limited, general best practices for chemical storage should be followed.[3][4] It is advisable to store the compound in a tightly sealed container to prevent moisture uptake and in a dark location to minimize potential photodegradation. For hygroscopic compounds, storage in a desiccator is recommended.[4]
Q4: Can I store this compound at room temperature?
Room temperature storage is not recommended for the long term. While the compound may be shipped at room temperature, for maintaining long-term purity and stability, storage at -20°C is required.[1] Some related NBOMe compounds have shown significant degradation at room temperature over a period of 15 to 30 days.[5]
Q5: What are the appropriate solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1][2] It is sparingly soluble in aqueous buffers.[2]
Q6: I need to prepare an aqueous solution. What is the best procedure?
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[2]
Q7: How stable are aqueous solutions of this compound?
Aqueous solutions are not recommended for storage for more than one day.[2] For experiments requiring aqueous solutions, it is best to prepare them fresh.
Troubleshooting Guide
Issue: I am observing unexpected results or a decrease in the compound's activity.
-
Potential Cause 1: Improper Storage. Verify that the compound has been consistently stored at -20°C. Exposure to higher temperatures, even for short periods, could lead to degradation.[1][5] 25C-NBOH is known to be thermally unstable and can degrade to 2C-C.[6][7]
-
Potential Cause 2: Solution Instability. If you are using pre-made solutions, especially aqueous ones, they may have degraded. Aqueous solutions should be prepared fresh and not stored for more than 24 hours.[2]
-
Potential Cause 3: Contamination. Ensure that the stock vial has not been contaminated. Use sterile pipette tips and handle the compound in a clean environment, such as a chemical fume hood.[8]
-
Troubleshooting Action: If degradation is suspected, it may be necessary to use a fresh, unopened vial of the compound. For analytical verification, techniques that do not involve high heat, such as LC-MS, are preferable to GC-MS due to the compound's thermal instability.[6][7]
Issue: The compound is difficult to dissolve.
-
Potential Cause 1: Incorrect Solvent. Confirm you are using an appropriate organic solvent such as DMF, DMSO, or ethanol.[1][2] The compound has low solubility in aqueous solutions.[2]
-
Potential Cause 2: Insufficient Solvent Volume. Refer to the solubility data to ensure you are using a sufficient amount of solvent for the quantity of the compound.
-
Troubleshooting Action: Sonication can be used to aid in the dissolution of the compound in the chosen solvent. If preparing an aqueous solution, dissolve the compound in a minimal amount of DMF or DMSO first before diluting with your aqueous buffer.[2]
Data Presentation
Storage and Solubility of this compound
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1][2] |
| Stability (as solid) | ≥ 5 years at -20°C | [1] |
| Formulation | Crystalline Solid | [1] |
| Solubility in DMF | 10 mg/ml | [1] |
| Solubility in DMSO | 3 mg/ml | [1] |
| Solubility in Ethanol | 5 mg/ml | [1] |
| Aqueous Solubility | Sparingly soluble | [2] |
| Aqueous Solution Stability | Not recommended for storage > 1 day | [2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Formula Weight: 358.3 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Formula Weight ( g/mol )) / Molarity (mol/L)
-
For 1 mg: Volume = (0.001 g / 358.3 g/mol ) / 0.01 mol/L = 0.000279 L = 279 µL
-
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C. Minimize freeze-thaw cycles.
-
Visualizations
Caption: Workflow for receiving and storing 25C-NBOH HCl.
Caption: Simplified 5-HT2A receptor signaling pathway.
References
Validation & Comparative
A Comparative Analysis of 25C-NBOH and 25I-NBOH on 5-HT2A Receptor Binding
In the landscape of serotonergic research, the N-benzylphenethylamine derivatives, particularly the NBOH series, have garnered significant attention for their potent interactions with the 5-HT2A receptor. This guide provides a detailed comparison of two prominent analogs, 25C-NBOH hydrochloride and 25I-NBOH, with a specific focus on their binding characteristics at the 5-HT2A receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The data compiled from published studies reveals that both 25I-NBOH and related NBOH compounds exhibit exceptionally high affinity for the human 5-HT2A receptor.
| Compound | 4-substituent | 5-HT2A Receptor Binding Affinity (Ki) | Reference Compound (Ki) |
| 25I-NBOH | Iodo | 0.061 nM | 2C-I (~0.73 nM) |
| This compound | Chloro | Data not available in directly comparable studies | 2C-C (related parent compound) |
| 25CN-NBOH (comparator) | Cyano | ~1 nM (KD) | - |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of Ki values for these compounds is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., 25I-NBOH) to displace a radiolabeled ligand that is specifically bound to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells heterologously expressing the human 5-HT2A receptor or from brain tissue known to have a high density of these receptors (e.g., frontal cortex).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [³H]ketanserin or [¹²⁵I]DOI.
-
Test Compounds: this compound and 25I-NBOH.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate salts.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The receptor-containing cell membranes or brain tissue are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT2A receptor signaling pathway and the general workflow of a competitive radioligand binding assay.
Caption: 5-HT2A Receptor Gq/G11 Signaling Pathway.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 25I-NBOH [medbox.iiab.me]
- 4. 25I-NBOH - Wikipedia [en.wikipedia.org]
Comparative Analysis of 25C-NBOH Hydrochloride Binding Affinity
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Serotonergic Receptor Affinity of 25C-NBOH Hydrochloride and Key Alternatives
This guide provides a comparative overview of the binding affinity of this compound and other key serotonergic compounds. The data presented is intended to serve as a valuable resource for researchers engaged in the study of serotonin receptor pharmacology and the development of novel therapeutics targeting this system. While direct, quantitative binding affinity data (Ki) for this compound is not extensively available in the public domain, this guide contextualizes its expected properties based on structurally similar compounds. The N-benzyl substitution present in 25C-NBOH is known to significantly increase potency at the 5-HT2A receptor compared to its parent compound, 2C-C.[1][2]
Understanding Binding Affinity (Ki)
The inhibition constant (Ki) is a measure of a compound's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity. The data presented in this guide is derived from in vitro radioligand displacement assays, a standard method for determining the affinity of unlabeled compounds for their target receptors.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, in nM) of several key serotonergic compounds at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. These receptors are of significant interest due to their roles in various physiological and pathological processes.
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |
| This compound | Data not available | Data not available | Data not available |
| 25CN-NBOH | 1.3 | ~59.8 (46-fold lower affinity than 5-HT2A) | ~130 (100-fold lower affinity than 5-HT2A) |
| 25I-NBOH | Subnanomolar | 1.91 | Low nanomolar |
| 25I-NBOMe | 0.044 | 1.91 - 130 | 1.03 - 4.6 |
| 2C-C | Data not available | Data not available | Data not available |
| (R)-DOI | 0.27 | Data not available | Data not available |
| LSD | Subnanomolar | 0.57 | Low nanomolar |
Note: The addition of an N-benzyl moiety, as seen in the NBOH and NBOMe series, generally leads to a significant increase in binding affinity for the 5-HT2A receptor when compared to their 2C-X parent compounds.[1][2] For instance, 25I-NBOMe has a 16-fold higher affinity for the 5-HT2A receptor than 2C-I.[3] It is therefore anticipated that this compound would exhibit a similarly enhanced affinity for the 5-HT2A receptor relative to 2C-C.
Experimental Protocols: Radioligand Displacement Assay
The binding affinity data presented in this guide is typically determined using a competitive radioligand binding assay. The following is a generalized protocol for such an assay targeting serotonin receptors.
Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) for a specific serotonin receptor subtype (e.g., 5-HT2A).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human serotonin receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, or [3H]5-HT for 5-HT2B).[4]
-
Unlabeled test compound (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding (NSB) control: a high concentration of a known ligand for the target receptor.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell pellets expressing the receptor of interest on ice. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and cell membranes in assay buffer.
-
Non-specific Binding (NSB): Radioligand, cell membranes, and a high concentration of the NSB control in assay buffer.
-
Competition: Radioligand, cell membranes, and varying concentrations of the unlabeled test compound in assay buffer.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters several times with ice-cold wash buffer.
-
Counting: Dry the filter mats and place them in scintillation vials or a compatible microplate. Add scintillation cocktail and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and competition wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Behavioral Analysis: 25C-NBOH Hydrochloride vs. LSD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo behavioral effects of 25C-NBOH hydrochloride and lysergic acid diethylamide (LSD), two potent serotonergic psychedelics. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.
Executive Summary
Both 25C-NBOH and LSD are potent agonists at the serotonin 2A (5-HT2A) receptor, which is the primary target mediating the psychedelic effects of these compounds.[1] In vivo studies in rodent models are crucial for elucidating their pharmacological profiles and potential therapeutic applications. The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is a primary measure of hallucinogen-like effects.[2] While both compounds induce the HTR, their potency and effects on other behaviors, such as locomotor activity and sensorimotor gating, can differ. 25C-NBOH is a highly selective 5-HT2A receptor agonist, whereas LSD exhibits a more complex pharmacology, interacting with a wider range of serotonin and other receptors.[3][4][5] This difference in receptor binding profiles likely contributes to the nuances in their behavioral effects.
Quantitative Behavioral Data
The following tables summarize quantitative data from in vivo studies comparing the effects of 25C-NBOH and LSD on key behavioral measures. It is important to note that experimental conditions such as animal strain, sex, and specific laboratory protocols can influence the results.
Head-Twitch Response (HTR)
The head-twitch response is a rapid, involuntary rotational movement of the head in rodents, and its frequency is a reliable measure of 5-HT2A receptor activation.
| Compound | Animal Model | Dose Range | Peak Effect Dose | Potency Comparison | Reference |
| 25C-NBOH | C57BL/6J Mice | 0.3 - 3.0 mg/kg | 1.0 mg/kg | - | [6] |
| LSD | C57BL/6J Mice | 0.05 - 0.2 mg/kg | 0.2 mg/kg | LSD is more potent | [6] |
| 25CN-NBOH | C57BL/6J Mice | 1.5 - 3.0 mg/kg | - | - | [7] |
| LSD | C57BL/6J Mice | 0.1 mg/kg | - | - | [7] |
Note: Potency is inversely related to the dose required to produce a given effect. A lower effective dose indicates higher potency.
Locomotor Activity
Locomotor activity is a measure of general arousal and motor function. Psychedelic compounds can have varied effects on locomotion, including increases, decreases, or no significant change, depending on the specific compound, dose, and experimental context.
| Compound | Animal Model | Dose Range | Effect on Locomotion | Reference |
| 25C-NBOH | C57BL/6J Mice | 1.5 and 3.0 mg/kg | No significant effect | [6] |
| LSD | C57BL/6J Mice | 0.1 and 0.2 mg/kg | No significant effect | [6] |
| 25C-NBOMe | Mice | Not specified | Dose-dependent decrease | [8][9] |
| LSD | Rats | Not specified | Decreased running and slower movement | [10] |
Note: 25C-NBOMe is a closely related analog of 25C-NBOH.
Experimental Protocols
Head-Twitch Response (HTR) Assay
Objective: To quantify the 5-HT2A receptor-mediated hallucinogen-like effects of a compound in rodents.
Animals: Male C57BL/6J mice are commonly used.[6] Animals are typically housed in groups with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
Procedure:
-
Animals are habituated to the testing environment, which is often a standard clear polycarbonate cage.
-
The test compound (e.g., 25C-NBOH HCl or LSD) or vehicle (e.g., saline) is administered via a specific route, commonly intraperitoneally (i.p.) or subcutaneously (s.c.).[6]
-
Immediately after injection, mice are placed individually into the observation cages.
-
The number of head twitches is counted for a defined period, typically ranging from 30 to 60 minutes.[7] A head twitch is defined as a rapid, convulsive rotational movement of the head that is not part of normal grooming or exploratory behavior.
-
Data are expressed as the mean number of head twitches per observation period for each treatment group.
Open Field Test for Locomotor Activity
Objective: To assess the effects of a compound on spontaneous locomotor activity and exploratory behavior.
Animals: Male mice or rats are frequently used.[6][10]
Procedure:
-
The open field apparatus is typically a square arena with walls to prevent escape. The arena is often equipped with infrared beams or video tracking software to automatically record movement.
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
The test compound or vehicle is administered.
-
Animals are placed individually in the center of the open field, and their activity is recorded for a set duration (e.g., 30-60 minutes).[6]
-
Key parameters measured include total distance traveled, time spent in different zones of the arena (e.g., center vs. periphery), and rearing frequency.
-
The apparatus is cleaned thoroughly between each animal to eliminate olfactory cues.
Signaling Pathways and Experimental Workflows
Serotonergic Psychedelic Signaling Pathway
Psychedelic compounds like 25C-NBOH and LSD primarily exert their effects through the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events.
References
- 1. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBOMes–Highly Potent and Toxic Alternatives of LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
Comparative Analysis of 25C-NBOH Hydrochloride: A Guide to Cross-Reactivity and Off-Target Effects
For researchers engaged in the study of serotonergic systems, particularly the 5-HT2A receptor, 25C-NBOH hydrochloride presents itself as a potent tool. As a derivative of the 2C-C phenethylamine, its utility in scientific investigation is intrinsically linked to its receptor selectivity. This guide provides a comparative analysis of 25C-NBOH's binding profile and functional activity against key alternatives, offering a clear perspective on its cross-reactivity and off-target potential.
Note on Data Availability: Direct pharmacological data for 25C-NBOH is limited in the current body of scientific literature. Therefore, data for its closely related analogue, 25C-NBOMe, which shares the same phenethylamine core and 4-chloro substitution, is used as a proxy to infer its likely pharmacological profile. This is a common practice in comparative pharmacology but should be noted as a limitation.[1][2]
Comparison of Receptor Binding Affinity
The primary measure of a compound's potential for cross-reactivity is its binding affinity (Ki) at various receptors. An ideal research tool would exhibit high affinity for the target receptor (in this case, 5-HT2A) and significantly lower affinity (higher Ki value) for all other receptors. The following table compares the binding affinities of 25C-NBOH (via its proxy 25C-NBOMe) with other notable 5-HT2A receptor agonists.
Table 1: Receptor Binding Affinity (Ki, nM) Comparison
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Selectivity (5-HT2A vs 5-HT2C) |
| 25C-NBOH | ~0.40 [3] | No Data | ~15.8 [3] | ~40-fold |
| 25CN-NBOH | ~1.3[4] | ~59.8[4] | ~130[4] | ~100-fold[4][5] |
| 25I-NBOH | High Affinity[6][7] | Lower Affinity | Lower Affinity | Highly Selective[6] |
| DOI | 1.26[8] | High Affinity | High Affinity | Non-selective |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.
From this data, it is evident that while 25C-NBOH is a potent 5-HT2A agonist, compounds like 25CN-NBOH exhibit a superior selectivity profile, particularly against the 5-HT2C receptor.[4][5] 25CN-NBOH is reported to have a 46-fold selectivity for 5-HT2A over 5-HT2B and a 100-fold selectivity over 5-HT2C, making it a more precise tool for isolating 5-HT2A-mediated effects.[4][5]
Functional Activity and Efficacy
Beyond binding, it is crucial to understand the functional consequence of that interaction—whether the compound acts as an agonist, antagonist, or partial agonist. This is determined by measuring its potency (EC50) and efficacy (Emax) in functional assays.
Table 2: Functional Activity (EC50, nM) Comparison at 5-HT2A Receptor
| Compound | Potency (EC50, nM) | Efficacy (% of 5-HT) |
| 25C-NBOMe (proxy) | 0.44 | Full Agonist[9] |
| 25CN-NBOH | 0.47 | Partial Agonist |
| 25I-NBOMe | 0.49 | Full Agonist |
| DOI | 3.9 | Partial Agonist[10] |
Note: Lower EC50 values indicate higher potency. Assays typically measure Gq-mediated signaling, such as inositol phosphate accumulation or calcium mobilization.
While 25C-NBOMe acts as a full agonist at the 5-HT2A receptor, similar to 25I-NBOMe, 25CN-NBOH behaves as a partial agonist.[9] This distinction is critical, as a partial agonist may elicit different downstream signaling cascades and physiological responses compared to a full agonist, even at saturating concentrations. The NBOMe and NBOH series of compounds are generally potent, full agonists at both 5-HT2A and 5-HT2C receptors.[2] However, they tend to have lower affinity and efficacy at the 5-HT2B receptor subtype.[2]
Off-Target Profile Beyond Serotonin Receptors
The NBOMe class of compounds, to which 25C-NBOH belongs, has been noted for potential interactions with non-serotonergic receptors, which can contribute to a complex physiological and toxicological profile.[6] Studies have shown that compounds like 25I-NBOMe can display micromolar affinity for adrenergic (α1, α2), dopaminergic (D1, D2, D3), and monoamine transporter sites (NET, DAT, SERT).[11] This broader receptor interaction profile can lead to sympathomimetic effects such as tachycardia, hypertension, and agitation, which have been reported in clinical intoxications.[1][2][12][13] In contrast, highly selective compounds like 25CN-NBOH are reported to have a lack of appreciable affinity for adrenergic receptors.[14]
Visualizing Pathways and Protocols
To better understand the context of these comparisons, the following diagrams illustrate the primary signaling pathway for the 5-HT2A receptor and a standard workflow for assessing compound selectivity.
References
- 1. 25C-NBOMe - Wikipedia [en.wikipedia.org]
- 2. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 5. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 25I-NBOH: a new potent serotonin 5-HT2A receptor agonist identified in blotter paper seizures in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The serotonin 2A receptor agonist 25CN-NBOH increases murine heart rate and neck-arterial blood flow in a temperature-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 25C-NBOH and DOI in Head-Twitch Response Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenethylamine hallucinogen 2,5-dimethoxy-4-iodoamphetamine (DOI) and the selective 5-HT2A receptor agonist 25CN-NBOH, focusing on their utility in inducing the head-twitch response (HTR) in rodents. The HTR is a widely utilized behavioral assay to screen compounds for potential hallucinogenic activity and to investigate the function of the serotonin 2A (5-HT2A) receptor.[1][2][3][4]
Introduction to the Compounds
DOI ((±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) is a classic and extensively studied serotonergic psychedelic.[1][5] It acts as a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, making it a valuable tool for studying the broader effects of 5-HT2 receptor activation.[1] Its ability to reliably induce HTR in rodents has established it as a benchmark compound in the field.[1][6]
25CN-NBOH (N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine) is a newer, highly selective 5-HT2A receptor agonist.[5][7][8][9] Its selectivity offers a more precise tool for dissecting the specific contributions of the 5-HT2A receptor to the HTR and other behavioral effects, minimizing the confounding variables of activating other 5-HT2 receptor subtypes.[8][9]
Quantitative Comparison of HTR Induction
The following table summarizes the key quantitative parameters for 25C-NBOH and DOI in inducing the head-twitch response in mice.
| Parameter | 25CN-NBOH | DOI (R(-)-enantiomer) | Reference(s) |
| ED50 (HTR) | ~0.75 - 1.5 mg/kg (i.p.) (peak efficacy) | 0.83 - 1.163 mg/kg (i.p. or s.c.) | [6][8][10][11] |
| Receptor Selectivity | High for 5-HT2A | Agonist at 5-HT2A, 5-HT2B, and 5-HT2C | [1][5][7][9] |
| Dose-Response Curve | Inverted U-shape | Inverted U-shape or biphasic | [8][12][13] |
| Peak HTR Onset | Within the first 5 minutes (i.p.) | Dose-dependent, can be within the first 10 minutes | [1][8][10] |
| Duration of Action | HTR frequency decreases to half-maximal at ~11 min | HTRs can continue for at least 2 hours | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for inducing and measuring the head-twitch response using either 25C-NBOH or DOI.
Head-Twitch Response (HTR) Assay in Mice
1. Animals:
-
Male C57BL/6J mice are commonly used.[2] Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except during the experiment.[2]
2. Drug Preparation and Administration:
-
25CN-NBOH: Dissolved in saline (0.9% NaCl). Doses typically range from 0.5 to 3.0 mg/kg and are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[8][10]
-
DOI: The hydrochloride salt is dissolved in saline. Doses for HTR induction in mice generally range from 0.1 to 10 mg/kg, administered i.p. or s.c.[1][14] The more active R(-) isomer is often used.[12]
3. Experimental Procedure:
-
Mice are allowed to acclimate to the testing room for at least 60 minutes before the experiment.[14]
-
Following drug or vehicle administration, individual mice are placed into observation chambers (e.g., cylindrical arenas).[14]
-
The number of head-twitches is then counted for a predetermined period. A common protocol involves a 10-minute observation period starting 10 minutes after DOI injection.[1] For 25CN-NBOH, observations often begin immediately after injection and can last for 20-60 minutes.[8][10]
-
A head-twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head.[2][13]
4. Data Acquisition and Analysis:
-
HTR can be scored manually by trained observers, either in real-time or from video recordings.[13]
-
Automated systems using a head-mounted magnet and a magnetometer coil or marker-less deep learning algorithms can also be employed for high-throughput and objective quantification.[2][6][15]
-
Data are typically analyzed to determine the dose-response relationship, including the ED50 value (the dose that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflow
Signaling Pathway of 5-HT2A Receptor Agonists
The binding of both 25C-NBOH and DOI to the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a downstream signaling cascade.[5][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), contributing to the neuronal excitability that underlies the head-twitch response. Recent research also indicates the involvement of β-arrestin-mediated pathways.[5][7]
Caption: 5-HT2A Receptor Signaling Cascade.
Experimental Workflow for HTR Analysis
The following diagram illustrates a typical workflow for a comparative study of 25C-NBOH and DOI on the head-twitch response.
Caption: Head-Twitch Response Experimental Workflow.
Concluding Remarks
Both 25C-NBOH and DOI are effective inducers of the head-twitch response, a key behavioral model for assessing 5-HT2A receptor activation and potential hallucinogenic properties. DOI, with its long history of use, provides a robust and well-characterized model, though its effects are mediated by multiple 5-HT2 receptor subtypes. In contrast, 25CN-NBOH offers superior selectivity for the 5-HT2A receptor, making it an invaluable tool for studies aiming to isolate the specific contributions of this receptor to the HTR and related neurobiological phenomena. The choice between these two compounds will ultimately depend on the specific research question and the desired level of receptor selectivity.
References
- 1. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ketanserin and 25C-NBOH Hydrochloride in 5-HT2A Receptor Binding Assays
This guide provides a detailed comparison of ketanserin, a classic antagonist, and 25C-NBOH hydrochloride, a potent agonist, for the serotonin 2A (5-HT2A) receptor. It is intended for researchers, scientists, and drug development professionals engaged in neuropsychiatric and pharmacological research. The document outlines their respective binding affinities, presents a detailed protocol for conducting a competition binding assay, and includes visualizations of the primary signaling pathway and experimental workflow.
Compound Profiles
Ketanserin: A well-characterized antagonist for the 5-HT2A receptor, ketanserin is widely used as a reference compound in pharmacological studies.[1] Its tritiated form, [3H]ketanserin, is a standard radioligand for in vitro binding assays due to its high affinity and specificity for the 5-HT2A receptor.[2][3][4] While it is the prototypic 5-HT2A antagonist, it also exhibits affinity for other receptors, such as α1-adrenergic receptors.[1][5]
This compound: A member of the N-benzylphenethylamine class of compounds, 25C-NBOH is a high-potency agonist known for its remarkable selectivity for the 5-HT2A receptor.[6] Its close analog, 25CN-NBOH, is one of the most 5-HT2A-selective agonists reported to date.[6] These compounds are valuable tools for investigating the physiological and therapeutic functions associated with 5-HT2A receptor activation.[6][7]
Quantitative Data: 5-HT2A Receptor Binding Affinity
The following table summarizes the binding affinities of ketanserin and the closely related agonist 25CN-NBOH for the human 5-HT2A receptor. These values are critical for designing and interpreting competition binding experiments.
| Compound | Parameter | Value (nM) | Receptor Source | Assay Type |
| Ketanserin | IC50 | 0.52 | Recombinant human 5-HT2A in HEK293 cells | [3H]ketanserin displacement[8] |
| Ketanserin | IC50 | 0.77 | Recombinant human 5-HT2A | [3H]ketanserin displacement[8] |
| Ketanserin | IC50 | 1.1 | Recombinant human 5-HT2A | [3H]ketanserin displacement[9] |
| 25CN-NBOH | EC50 | 8.6 | Recombinant human 5-HT2A | miniGαq-recruitment assay[10] |
| [3H]25CN-NBOH | KD | ~1 | Recombinant 5-HT2A Receptor | Equilibrium binding study[6] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. EC50 (Effective Concentration 50%) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. K D (Dissociation Constant) represents the concentration of a radioligand at which half of the receptors are occupied at equilibrium.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily signals through the Gq/G11 protein pathway.[9][11] Agonist binding initiates a cascade that leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[11]
Experimental Protocol: [3H]Ketanserin Competition Binding Assay
This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound (e.g., 25C-NBOH) for the human 5-HT2A receptor. The assay measures the ability of the test compound to displace the radiolabeled antagonist [3H]ketanserin from the receptor.[11][12]
I. Materials and Reagents
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound or other unlabeled competitor.
-
Non-specific Ligand: Unlabeled ketanserin (1-10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, glass fiber filter plates (GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, microplate scintillation counter.[4][13]
II. Membrane Preparation
-
Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[13]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to pellet the membranes.[13]
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
III. Assay Procedure
-
In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and the Test Compound at various concentrations. The final assay volume is typically 200-250 µL.[11][13]
-
Total Binding: Add assay buffer, a fixed concentration of [3H]ketanserin (typically at or near its KD, e.g., 0.5 nM), and the membrane suspension.[9]
-
Non-specific Binding (NSB): Add a saturating concentration of unlabeled ketanserin (e.g., 1 µM), [3H]ketanserin, and the membrane suspension.[9]
-
Test Compound: Add serial dilutions of the test compound (e.g., 25C-NBOH), [3H]ketanserin, and the membrane suspension.
-
Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[9][13]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.[11]
-
Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[11]
-
Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
IV. Data Analysis
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value of the test compound using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand for the receptor.[13]
Experimental Workflow Diagram
Conclusion
Ketanserin and 25C-NBOH represent two essential but opposing pharmacological tools for probing the 5-HT2A receptor system. Ketanserin serves as a benchmark antagonist and its radiolabeled form is the gold standard for quantifying receptor binding.[11][12] In contrast, 25C-NBOH is a highly selective agonist used to investigate the functional consequences of receptor activation. Understanding their distinct binding characteristics and employing robust experimental protocols, such as the competition binding assay detailed here, are fundamental for the accurate characterization of novel compounds targeting the 5-HT2A receptor and for advancing the development of therapeutics for a range of neuropsychiatric disorders.
References
- 1. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Ensuring Reproducibility: A Comparative Guide to 25C-NBOH Hydrochloride in Serotonergic Research
For researchers, scientists, and drug development professionals investigating the serotonin 2A (5-HT2A) receptor, the N-benzylphenethylamine derivative 25C-NBOH hydrochloride has emerged as a potent and valuable tool. Its high affinity and functional agonism at this key receptor, implicated in a range of neuropsychiatric conditions, demand rigorous and reproducible experimental practices. This guide provides a comparative analysis of this compound against other relevant serotonergic ligands, supported by experimental data and detailed protocols to ensure the fidelity of future research.
Comparative Analysis of Receptor Binding and Functional Potency
The selection of a research compound is critically dependent on its pharmacological profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its analogs in comparison to other widely used 5-HT2A receptor agonists.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | Reference |
| 25C-NBOH | ~0.40 | 15 | - | [1] |
| 25CN-NBOH | ~1 | - | - | [2] |
| 25I-NBOH | - | - | 1.91 | [3] |
| DOI | 0.7 | 2.4 | 20 | [4] |
| LSD | - | - | 0.57 | [3] |
| Table 1: Comparative Receptor Binding Affinities (Ki). Lower values indicate higher affinity. |
| Compound | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | Emax (% of 5-HT) | Reference |
| 25C-NBOH | ~0.40 | 15 | - | [1] |
| 25I-NBOH | Subnanomolar to low nanomolar | - | Full agonist (85.9–95.1%) | [3] |
| DOI | - | - | - | |
| LSD | Subnanomolar to low nanomolar | - | Partial agonist (64.5%) | [3] |
| Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax). Lower EC50 values indicate higher potency. Emax indicates the maximal response relative to the endogenous ligand serotonin (5-HT). |
Signaling Pathway Selectivity: Gq vs. β-Arrestin
Recent research has highlighted the importance of biased agonism, where a ligand preferentially activates one downstream signaling pathway over another. For the 5-HT2A receptor, the primary pathways are Gq-mediated signaling and β-arrestin recruitment. The selectivity of a compound for one of these pathways can have significant implications for its physiological effects.
Studies have begun to characterize the biased signaling profiles of 25C-NBOH analogs. For instance, 25CN-NBOH has been shown to activate both Gq and β-arrestin2 pathways.[5][6][7] The development of analogs of 25CN-NBOH has led to the discovery of the first efficacious β-arrestin2-biased agonists for the 5-HT2A receptor.[7] This functional selectivity is a critical consideration for experiment design and interpretation.
Experimental Protocols for Reproducibility
To facilitate the replication of findings, detailed experimental methodologies are essential. Below are standardized protocols for key assays used to characterize 5-HT2A receptor ligands.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Selectivity of 25C-NBOH in Novel Assay Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serotonin 5-HT2A receptor agonist, 25C-NBOH, with other relevant compounds. It is intended to assist researchers in evaluating its selectivity and utility in various in vitro assay systems. The information presented is collated from peer-reviewed scientific literature and provides supporting experimental data and detailed methodologies.
Introduction to 25C-NBOH
25C-NBOH (full chemical name: 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine) is a potent and selective agonist for the serotonin 5-HT2A receptor.[1][2] Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the 5-HT2A receptor, which is a key target in the development of treatments for various neuropsychiatric disorders.[3][4]
Comparative Analysis of Receptor Binding Affinity
The selectivity of 25C-NBOH is primarily determined by its binding affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes, particularly 5-HT2B and 5-HT2C. The following table summarizes the binding affinities (Ki, in nM) of 25C-NBOH and other relevant compounds at these receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2A vs 5-HT2C) | Reference |
| 25C-NBOH (as 25CN-NBOH) | ~1 | 37 | 52-81 | ~52-81 fold | [5] |
| DOI | 533 | - | - | - | [6] |
| Ketanserin | 2.0 | - | - | - | [6] |
| Mesulergine | - | - | - | - | [7] |
| 25I-NBOH | - | - | - | Highly Selective for 5-HT2A | [1] |
| 25B-NBOH | - | - | - | - | [1] |
| 25E-NBOH | - | - | - | - | [1] |
Functional Activity at 5-HT2A Receptor
Beyond binding, the functional activity of a compound—its ability to elicit a cellular response—is crucial. This is often assessed through assays measuring downstream signaling events, such as calcium mobilization (indicative of Gαq pathway activation) and β-arrestin recruitment.
| Compound | Assay Type | EC50 (nM) | Emax (%) | Reference |
| 25C-NBOH (as 25CN-NBOH) | Intracellular Ca2+ mobilization | 30- to 180-fold 5-HT2A/5-HT2C selectivity | - | [5] |
| 25C-NBOH (as 25CN-NBOH) | Inositol Phosphate | 30- to 180-fold 5-HT2A/5-HT2C selectivity | - | [5] |
| DOI | Head Twitch Response (in vivo) | - | Higher magnitude than 25CN-NBOH | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
5-HT2A Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a test compound.[3][6][7]
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptors
-
[3H]Ketanserin (radioligand)
-
Test compound (e.g., 25C-NBOH)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
96-well microfilter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the 5-HT2A receptor and homogenize in ice-cold wash buffer. Centrifuge the homogenate and resuspend the pellet in assay buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of [3H]Ketanserin (at a concentration near its Kd)
-
50 µL of test compound at various concentrations (for competition binding) or assay buffer (for total binding) or a saturating concentration of a known 5-HT2A antagonist (e.g., ketanserin) for non-specific binding.
-
50 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the microfilter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Gαq-Mediated Calcium Flux Assay
This protocol measures the increase in intracellular calcium following 5-HT2A receptor activation, a hallmark of Gαq signaling.[9][10][11][12]
Materials:
-
HEK293 cells expressing the human 5-HT2A receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
Test compound (e.g., 25C-NBOH)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate HEK293 cells expressing the 5-HT2A receptor in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer (containing probenecid) in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Inject the test compound at various concentrations into the wells.
-
Data Acquisition: Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient calcium response.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, a key event in receptor desensitization and an alternative signaling pathway.[13][14][15][16]
Materials:
-
HEK293 cells co-expressing the human 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Assay medium (serum-free)
-
Test compound (e.g., 25C-NBOH)
-
Substrate for the complemented enzyme (e.g., a chemiluminescent substrate)
-
Luminometer plate reader
Procedure:
-
Cell Plating: Plate the engineered HEK293 cells in a 96-well white-walled plate and grow to the desired confluency.
-
Serum Starvation: Replace the growth medium with serum-free assay medium and incubate for a period to reduce basal signaling (e.g., 4-16 hours).
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for β-arrestin recruitment (e.g., 60-90 minutes).
-
Substrate Addition and Signal Detection: Add the detection reagents containing the enzyme substrate to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the chemiluminescent signal using a luminometer plate reader.
-
Data Analysis: Plot the luminescence signal as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway of the 5-HT2A receptor and a typical experimental workflow for assessing compound selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Calcium Flux Using Calcium Green and Fura Red | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Potency of 25C-NBOH and Other NBOH Analogs at the Serotonin 5-HT2A Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of 25C-NBOH and its analogs, supported by experimental data. The information is presented to facilitate understanding of their structure-activity relationships at the serotonin 5-HT2A receptor, a key target in neuroscience research and drug development.
The N-benzyl-hydroxyphenethylamine (NBOH) series of compounds has garnered significant interest for their potent interactions with the serotonin 5-HT2A receptor. Among these, 25C-NBOH, a derivative of the 2C-C phenethylamine, is recognized for its hallucinogenic properties, suggesting a high affinity and efficacy at this receptor. Understanding the comparative in vitro potency of 25C-NBOH and its analogs is crucial for the development of selective pharmacological tools and potential therapeutic agents.
Comparative In Vitro Potency at the Human 5-HT2A Receptor
The following table summarizes the in vitro potency of 25C-NBOH and several other NBOH analogs at the human 5-HT2A receptor. The data, compiled from various studies, includes binding affinity (Ki) and functional potency (EC50) values. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Compound | Substitution (R) | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of 5-HT) |
| 25C-NBOH | 4-Cl | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |
| 25I-NBOH | 4-I | 0.061[1] | 0.51 - 1.5[2] | Full agonist[2] |
| 25H-NBOH | 4-H | Data not available in cited literature | Low nanomolar range | Full agonist |
| 25B-NBOH | 4-Br | Data not available in cited literature | Potent agonist | Data not available in cited literature |
| 25CN-NBOH | 4-CN | ~1 (KD)[3] | 8.6 (miniGαq) / 2.8 (βarr2)[4] | Partial/Full agonist[3][4] |
Note: Data for 25C-NBOH was not explicitly available in the reviewed literature. The table will be updated as new experimental data becomes available. The potency of 25H-NBOH and 25B-NBOH is inferred from qualitative descriptions in the literature.
Signaling Pathways and Experimental Workflows
The activation of the 5-HT2A receptor by NBOH analogs initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IPs) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). Additionally, the receptor can signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G-protein independent signaling.
The in vitro potency of NBOH analogs is typically assessed using two main types of assays: radioligand binding assays and functional assays.
Detailed Experimental Protocols
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Lines and Membrane Preparation: Stably transfected HEK-293 or CHO cells expressing the human 5-HT2A receptor are commonly used. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Radioligand: [3H]ketanserin or [125I]DOI are frequently used radioligands for the 5-HT2A receptor.
-
Assay Procedure: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., 25C-NBOH or other NBOH analogs).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to the receptor, thus determining its potency (EC50) and efficacy (Emax).
-
Calcium Mobilization Assay: This is a common method for assessing Gq-coupled receptor activation.
-
Cell Lines: HEK-293 cells stably expressing the human 5-HT2A receptor are often employed.
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). After incubation, the cells are exposed to varying concentrations of the test compound.
-
Detection: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximum response (Emax) is expressed as a percentage of the response induced by a reference full agonist, such as serotonin (5-HT).
-
-
Inositol Phosphate (IP) Accumulation Assay: This assay directly measures a downstream product of the Gq signaling pathway.
-
Procedure: Cells expressing the 5-HT2A receptor are pre-labeled with [3H]myo-inositol. Following incubation with the test compound in the presence of LiCl (to inhibit IP degradation), the accumulated [3H]inositol phosphates are isolated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: Similar to the calcium mobilization assay, EC50 and Emax values are determined from the dose-response curves.
-
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
Procedure: Cells are co-transfected with a 5-HT2A receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., Green Fluorescent Protein). Agonist stimulation brings the donor and acceptor into close proximity, resulting in a measurable signal.
-
Data Analysis: EC50 and Emax values for β-arrestin recruitment are determined from the dose-response curves.[4]
-
Conclusion
While a complete comparative dataset for 25C-NBOH is not yet available in the public domain, the existing data for its analogs, such as the high potency of 25I-NBOH and 25CN-NBOH, strongly suggest that 25C-NBOH is also a highly potent 5-HT2A receptor agonist. Further research providing direct comparative in vitro data for 25C-NBOH is necessary to fully elucidate its pharmacological profile relative to other members of the NBOH family. The experimental protocols outlined here provide a standardized framework for conducting such comparative studies, which are essential for advancing our understanding of 5-HT2A receptor pharmacology.
References
- 1. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purity Validation of 25C-NBOH Hydrochloride
For research and drug development professionals, ensuring the purity of psychoactive compounds is paramount for accurate and reproducible experimental results. This guide provides a comparative analysis of analytical methods for validating the purity of 25C-NBOH hydrochloride, a potent serotonin 5-HT2A receptor agonist. We present experimental data, detailed protocols, and visual workflows to assist researchers in establishing robust quality control procedures.
Introduction to this compound
This compound is a psychoactive phenethylamine derivative known for its high affinity and selectivity for the serotonin 5-HT2A receptor.[1] As a potent agonist, its primary mechanism of action involves the activation of the Gq/11 signaling cascade, leading to a cascade of intracellular events. Due to its psychoactive properties, the purity of this compound is a critical factor in research settings to ensure the validity and reproducibility of experimental data. This guide outlines key analytical techniques for purity assessment and provides a comparative overview of 25C-NBOH with related compounds.
Comparative Analysis of Analytical Methods
The validation of this compound purity requires a multi-faceted approach, employing various analytical techniques to identify and quantify the active compound and potential impurities. The thermolabile nature of 25C-NBOH presents a significant analytical challenge, as it can degrade to 2C-C under high temperatures, a common condition in Gas Chromatography (GC) based methods.[1] Therefore, alternative and complementary techniques are essential for a comprehensive purity assessment.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Widely available, robust, and cost-effective for routine purity checks. | Lower sensitivity and specificity compared to mass spectrometry; may not resolve all impurities. | >98% |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry for identification and quantification. | High sensitivity and specificity, capable of identifying and quantifying trace impurities. Ideal for thermolabile compounds. | Higher cost and complexity of instrumentation and operation. | >99% |
| GC-MS (with Derivatization) | Separation by gas chromatography and detection by mass spectrometry after chemical modification to improve thermal stability. | High chromatographic resolution and established libraries for mass spectral identification. | Requires a derivatization step which can introduce variability; potential for incomplete derivatization. | >98% |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy provides a direct measure of purity against a certified internal standard. | Primary analytical method, highly accurate and precise without the need for a specific reference standard of the analyte. | Requires a high-field NMR spectrometer and a suitable internal standard; lower sensitivity than MS-based methods. | >99% |
Pharmacological Comparison
25C-NBOH's pharmacological profile is primarily defined by its interaction with serotonin receptors. A comparison with its common precursor, 2C-C, and the related compound 25I-NBOMe, highlights the impact of structural modifications on receptor affinity and selectivity. The N-(2-hydroxybenzyl) group in 25C-NBOH significantly enhances its affinity for the 5-HT2A receptor compared to 2C-C.[2][3]
| Compound | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2C Receptor Affinity (Ki, nM) | Notes |
| 25C-NBOH | ~0.5 - 1.5 | ~15 - 50 | High affinity and selectivity for 5-HT2A over 5-HT2C. |
| 25I-NBOMe | ~0.044 - 0.6 | ~1.03 - 4.6 | Very high affinity for 5-HT2A, with slightly lower selectivity over 5-HT2C compared to 25C-NBOH. |
| 2C-C | ~54 | ~347 | Significantly lower affinity for both 5-HT2A and 5-HT2C receptors compared to its NBOH and NBOMe counterparts. |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is a representative range from available literature.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying its peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
This compound sample
-
Reference standard of this compound (if available for retention time confirmation)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of mobile phase A to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with mobile phase A to a final concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of 25C-NBOH as a percentage of the main peak area relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Objective: To identify and quantify 25C-NBOH and its potential impurities after derivatization to enhance thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-1 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Acetic anhydride (derivatizing agent)
-
Concentrated ammonium hydroxide
-
Ethyl acetate (or other suitable organic solvent)
-
This compound sample
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve a small, accurately weighed amount of this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Add 50 µL of acetic anhydride to the sample solution.
-
Incubate at room temperature for 30 minutes to allow for acetylation of the amine and hydroxyl groups.
-
Add 50 µL of concentrated ammonium hydroxide to neutralize excess acetic anhydride.
-
Vortex the mixture and allow the layers to separate.
-
Analyze the organic layer.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp at 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: 40-550 m/z.
-
-
Analysis:
-
Identify the derivatized 25C-NBOH peak based on its retention time and mass spectrum.
-
Identify and quantify any impurity peaks. The primary degradation product, 2C-C, will also be derivatized.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated methanol (Methanol-d4)
-
Maleic acid (certified internal standard)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of Methanol-d4.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30 seconds is generally sufficient).
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of 25C-NBOH (e.g., the aromatic protons) and the signal of the internal standard (the vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Workflows and Pathways
Experimental Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of a new batch of this compound.
Caption: A comprehensive workflow for the purity validation of this compound.
25C-NBOH Signaling Pathway at the 5-HT2A Receptor
25C-NBOH acts as an agonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. The binding of 25C-NBOH initiates a signaling cascade that results in the activation of Phospholipase C (PLC).
Caption: The Gq/11 signaling pathway activated by 25C-NBOH at the 5-HT2A receptor.
Conclusion
The purity of this compound is a critical parameter for researchers in the fields of neuroscience and drug development. A combination of analytical techniques, including HPLC-UV, LC-MS/MS, GC-MS with derivatization, and qNMR, provides a comprehensive approach to purity validation. By understanding the pharmacological profile of 25C-NBOH and its potential impurities, and by implementing the detailed experimental protocols outlined in this guide, researchers can ensure the quality and integrity of their studies. The provided workflows and pathway diagrams offer a visual aid to the logical steps in purity assessment and the compound's mechanism of action.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for 25C-NBOH Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential logistical information and a step-by-step operational plan for the safe disposal of 25C-NBOH hydrochloride.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding the compound's characteristics and for making informed decisions on its handling and disposal.
| Property | Value |
| Formal Name | 2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride |
| CAS Number | 1539266-20-0[1] |
| Molecular Formula | C₁₇H₂₀ClNO₃ • HCl[1] |
| Formula Weight | 358.3 g/mol [1] |
| Purity | ≥98%[1] |
| Formulation | A crystalline solid[1] |
| Solubility | DMF: 10 mg/ml, DMSO: 3 mg/ml, Ethanol: 5 mg/ml, DMF:PBS (pH 7.2) (1:10): 0.09 mg/ml[1] |
| λmax | 284 nm[1] |
Disposal Procedures
While a safety data sheet for this compound suggests that small quantities may be disposed of as household waste, this is not a recommended practice in a professional laboratory setting due to the compound's psychoactive nature and potential for degradation. A more rigorous and cautious approach is necessary to ensure safety and compliance with regulations. It is important to note that 25C-NBOH can degrade into 2C-C, a Schedule I substance in the United States, under certain conditions such as in a GC inlet.[2][3] Therefore, disposal methods must account for this possibility.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office and review local, state, and federal regulations regarding the disposal of chemical waste, particularly for research chemicals and potential precursors to controlled substances.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and securely sealed.
-
Label the container with the full chemical name: "this compound," the CAS number "1539266-20-0," and any other information required by your institution.
-
-
Waste Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed chemical waste disposal company.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS-approved hazardous waste management service. These companies are equipped to handle and dispose of chemical waste in a safe and environmentally responsible manner.[4]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound in a laboratory setting is outlined below. This process ensures that all safety and regulatory considerations are met.
Signaling Pathways and Experimental Protocols
Currently, there are no established signaling pathways directly related to the disposal of this compound. The primary focus of experimental protocols in this context is on analytical methods for its detection and characterization, which can inform safe handling and disposal by understanding its stability and degradation products.
For instance, studies using Gas Chromatography-Mass Spectrometry (GC-MS) have shown that 25C-NBOH is thermally unstable and can degrade to 2C-C.[2][3] This highlights the importance of using analytical techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for accurate identification and quantification, which can be crucial for waste characterization prior to disposal.[2]
References
Essential Safety and Logistical Information for Handling 25C-NBOH Hydrochloride
Disclaimer: The following guidance is based on established best practices for handling potent, novel psychoactive research compounds. While a Safety Data Sheet (SDS) for 25C-NBOH hydrochloride may indicate it is not classified as hazardous, the known potent pharmacological effects of the NBOH and NBOMe chemical classes necessitate a cautious approach. This guide is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment. A thorough risk assessment must be conducted before handling this compound.[1][2]
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to this compound, particularly when handling the powdered form. The following table summarizes the recommended PPE based on the handling activity.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator.[3] - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene).[4] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powder. Full respiratory protection is essential. Double-gloving provides an additional barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles.[6] - Single pair of chemical-resistant gloves (e.g., nitrile).[4] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact.[7] |
II. Experimental Protocols for Safe Handling
A systematic approach is essential for safely handling this compound. The following protocol outlines a step-by-step guide for handling small quantities of the powdered compound in a research setting.
1. Pre-Operational Procedures:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound, potential for aerosolization, and emergency procedures.[1][2]
-
Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[3]
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weigh boats, solvents, and waste containers, before starting work.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are accessible. Have a spill kit readily available.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated set of spatulas and weigh boats.
-
Handle the powder gently to minimize aerosol generation.
-
-
Solution Preparation:
-
Add the solvent to the powder slowly and carefully to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
-
Post-Handling:
III. Operational and Disposal Plans
A clear plan for the entire lifecycle of the compound in the laboratory is critical for safety and compliance.
Operational Workflow Diagram
Caption: Workflow for Handling this compound.
Waste Disposal Plan:
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, lab coats, sleeves), weigh boats, and other disposable items should be collected in a dedicated, clearly labeled hazardous waste bag.[8]
-
Unused or excess powdered compound should be disposed of in its original container or a sealed, labeled waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a sealed, labeled, and compatible waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.
-
-
Storage and Disposal:
-
All hazardous waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[9] Some psychoactive medications can be deactivated using activated carbon-based disposal systems, which may be an option to explore with your EHS office.[10][11]
-
IV. Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure.
Emergency Response Diagram
Caption: Emergency Response for Accidental Exposure.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical team with information about the compound. Report all incidents to your supervisor and your institution's EHS department.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Chemical Safety in the Workplace: Best Practices for Risk Reduction | 3E [3eco.com]
- 3. benchchem.com [benchchem.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Training and Decontamination | Substance Use | CDC [cdc.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. deterrasystem.com [deterrasystem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
